3-methyl-N,N-diphenylaniline
Description
Properties
IUPAC Name |
3-methyl-N,N-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c1-16-9-8-14-19(15-16)20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMZRXAOGIFMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454751 | |
| Record name | 3-Methyl-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4316-54-5 | |
| Record name | 3-Methyl-N,N-diphenylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methyl-N,N-Diphenylaniline: Structural Architecture and Hole-Transport Dynamics
This technical guide details the structural architecture, synthesis, and electronic applications of 3-methyl-N,N-diphenylaniline (CAS: 4316-54-5), a critical tertiary amine precursor in the organic electronics sector.
Executive Summary
This compound (also known as 3-methyltriphenylamine ) is a tertiary aromatic amine serving as a fundamental building block for hole-transport materials (HTMs) in Organic Light Emitting Diodes (OLEDs). While the molecule itself acts as a model system for charge transfer, its primary industrial value lies in its role as the monomeric precursor to TPD (N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine), one of the most ubiquitous HTMs in the field.
The introduction of the methyl group at the meta-position is not merely cosmetic; it disrupts the molecular symmetry of the triphenylamine core. This steric modification prevents crystalline packing, thereby enhancing the formation of stable amorphous films—a critical requirement for preventing device failure due to crystallization.
| Key Parameter | Specification |
| CAS Number | 4316-54-5 |
| Formula | C₁₉H₁₇N |
| Molecular Weight | 259.35 g/mol |
| Melting Point | 87–88 °C |
| Electronic Role | Hole Transport / Electron Donor |
| Primary Application | Precursor for TPD; OLED Hole Injection Layer (HIL) |
Molecular Architecture & Electronic Properties[1]
Steric Configuration and Amorphous Stability
Unlike the planar geometry of graphite, this compound adopts a propeller-like geometry (approximate
-
The "Meta" Advantage: The methyl group is located at the meta position (3-position) rather than the para position.
-
Effect: This lowers the molecular symmetry more effectively than para-substitution.
-
Result: The reduction in symmetry increases the entropy of mixing and decreases the lattice energy, significantly improving solubility in organic solvents (toluene, chloroform) and promoting the formation of pinhole-free amorphous films during spin-coating or vacuum deposition.
-
Frontier Molecular Orbitals (HOMO/LUMO)
The electronic functionality is governed by the nitrogen lone pair, which conjugates with the
-
HOMO (Highest Occupied Molecular Orbital): Located primarily on the nitrogen atom and delocalized across the phenyl rings. The methyl group exerts a weak inductive effect (+I) , slightly destabilizing the HOMO compared to unsubstituted triphenylamine. This raises the energy level, making the molecule easier to oxidize (hole injection).
-
Estimated HOMO: -5.30 eV (vs. Vacuum)
-
-
LUMO (Lowest Unoccupied Molecular Orbital): Located on the aromatic rings.
-
Estimated LUMO: -2.00 eV (vs. Vacuum)
-
-
Band Gap: ~3.3 eV (Wide band gap, transparent to visible light, suitable for blue OLEDs).
Figure 1: Energy level diagram illustrating the hole-transport capability.[1][2] The high-lying HOMO facilitates hole injection from the anode.
Synthesis Protocols
Two primary routes exist for synthesizing this compound. The Buchwald-Hartwig Amination is the modern standard due to milder conditions and higher yields, while the Ullmann Coupling remains a legacy industrial method.[3]
Method A: Buchwald-Hartwig Amination (Recommended)
This palladium-catalyzed route couples diphenylamine with 3-bromotoluene. It avoids the harsh temperatures of the Ullmann reaction.
-
Reagents: Diphenylamine (1.0 eq), 3-Bromotoluene (1.1 eq).
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) or . -
Ligand:
or DPPF (1,1'-Bis(diphenylphosphino)ferrocene). -
Base:
(Sodium tert-butoxide). -
Solvent: Toluene or Xylene (Anhydrous).
-
Conditions: 80–110 °C under Inert Atmosphere (
or Ar).
Figure 2: Buchwald-Hartwig amination pathway.[4] This route ensures high purity suitable for electronic-grade materials.
Method B: Ullmann Coupling (Legacy)
-
Reagents: Diphenylamine + 3-Iodotoluene.
-
Catalyst: Copper powder or CuI.
-
Base:
. -
Conditions: High temperature (180–200 °C) in nitrobenzene or decalin.
-
Drawback: Lower yield, difficult purification of copper residues (detrimental to OLED performance).
Material Characterization
To validate the structure and purity for electronic applications, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
NMR (CDCl
, 400 MHz):-
2.2–2.3 ppm (s, 3H): Distinct singlet corresponding to the methyl group (
). - 6.8–7.3 ppm (m, 14H): Aromatic protons. The integration ratio of aromatic to aliphatic protons must be roughly 14:3.
-
Note: The asymmetry of the 3-methyl ring creates a complex splitting pattern in the aromatic region compared to symmetric triphenylamine.
-
2.2–2.3 ppm (s, 3H): Distinct singlet corresponding to the methyl group (
Cyclic Voltammetry (CV)
-
Setup: 0.1 M
in Dichloromethane (DCM) or Acetonitrile. -
Observation: A reversible oxidation wave (
) around 0.8–0.9 V vs. SCE. -
Significance: The reversibility indicates the stability of the radical cation (
), essential for long-term OLED operation. If the wave is irreversible, it suggests the radical cation is reacting (dimerizing), which is a degradation pathway.
Thermal Analysis (DSC/TGA)
-
Melting Point: 87–88 °C.[5]
-
Glass Transition (
): The monomer has a low . For device applications, this monomer is usually dimerized (to TPD) to raise the to ~65 °C, preventing morphological instability at operating temperatures.
References
-
Royal Society of Chemistry. "Synthesis of Triphenylamine Derivatives." Organic & Biomolecular Chemistry, 2013, Supporting Info.[5] Available at: [Link]
-
Organic Chemistry Portal. "Buchwald-Hartwig Amination: General Mechanism and Protocols." Available at: [Link]
Sources
An In-Depth Technical Guide to 3-methyl-N,N-diphenylaniline
Introduction
3-methyl-N,N-diphenylaniline, a member of the triarylamine family, is a versatile organic compound with significant potential in the fields of materials science and pharmaceutical development. Its core structure, featuring a central nitrogen atom bonded to three distinct aryl groups—one m-tolyl and two phenyl moieties—imparts unique electronic and steric properties. Triarylamine derivatives are renowned for their electron-donating nature and ability to form stable radical cations, making them exemplary candidates for hole-transporting materials in organic electronic devices.[1][2] This guide provides a comprehensive overview of the fundamental properties, synthesis, purification, characterization, and applications of this compound, grounded in established chemical principles and experimental methodologies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application and handling. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-METHYLTRIPHENYLAMINE, m-tolyl-diphenyl-amine | [3] |
| CAS Number | 4316-54-5 | [3] |
| Molecular Formula | C₁₉H₁₇N | [3] |
| Molecular Weight | 259.35 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like toluene, THF, and dichloromethane; insoluble in water. | Inferred from related compounds |
Synthesis of this compound
The construction of the C-N bond is the cornerstone of synthesizing this compound. Two of the most powerful and widely employed methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.[4][5] Both methods involve the cross-coupling of an aryl halide with an amine, catalyzed by a transition metal complex.
Method 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple in modern organic synthesis for its high efficiency and broad substrate scope under relatively mild conditions.[4][6] The synthesis of this compound via this method involves the coupling of diphenylamine with an m-tolyl halide, such as 3-bromotoluene or 3-iodotoluene.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source, often Pd₂(dba)₃, is used in conjunction with a bulky, electron-rich phosphine ligand (e.g., BINAP). The ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition of the aryl halide, and facilitating the reductive elimination of the product.[6]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the diphenylamine, forming the more nucleophilic amide anion, which then participates in the catalytic cycle.
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or xylene are typically used to ensure the stability of the catalyst and reactants.[6]
Caption: Workflow for Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add diphenylamine (1.0 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.01 eq.), and BINAP (0.015 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reactant Addition: Add anhydrous toluene via syringe, followed by 3-bromotoluene (1.2 eq.).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Method 2: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[5] While it often requires harsher reaction conditions (higher temperatures) than the Buchwald-Hartwig amination, it remains a valuable and cost-effective alternative.[5][7]
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts, such as CuI, are typically used as the catalyst. The presence of a ligand, such as L-proline or N-methylglycine, can significantly improve the reaction efficiency and allow for milder conditions.[2]
-
Base: A strong inorganic base like potassium phosphate (K₃PO₄) is commonly employed to facilitate the reaction.[7]
-
Solvent: High-boiling polar aprotic solvents like DMSO or DMF are often necessary to achieve the required reaction temperatures.[2]
Caption: Workflow for Ullmann Condensation.
Experimental Protocol: Ullmann Condensation
-
Reaction Setup: In a sealed tube, combine diphenylamine (1.0 eq.), 3-iodotoluene (1.1 eq.), CuI (0.1 eq.), L-proline (0.2 eq.), and K₃PO₄ (2.0 eq.).
-
Solvent Addition: Add anhydrous DMSO to the mixture.
-
Reaction: Seal the tube and heat the reaction mixture to 90-120 °C for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified.
Purification and Characterization
Purification
Purification of the crude this compound is essential to remove unreacted starting materials, catalyst residues, and byproducts.
1. Column Chromatography: This is the primary method for purifying the crude product.[8]
-
Stationary Phase: Silica gel is the most common stationary phase.[8][9]
-
Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of hexane and ethyl acetate in a high hexane ratio (e.g., 9:1), is typically effective for eluting the relatively non-polar triarylamine product.[8] The polarity of the eluent can be gradually increased to elute more polar impurities.
2. Recrystallization: For obtaining highly pure material, recrystallization is an excellent secondary purification step.[10]
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent pair, such as ethanol/water or hexane/acetone, can also be effective.[11] The crude solid is dissolved in a minimum amount of the hot solvent, and upon slow cooling, pure crystals of the product will form.
Characterization
The identity and purity of the synthesized this compound are confirmed using various spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the three rings and a singlet for the methyl group protons. The integration of these signals should correspond to the number of protons in each environment. Based on related structures, the methyl protons would likely appear as a singlet around δ 2.3 ppm.[8] The aromatic protons would appear in the region of δ 6.5-7.5 ppm, with complex splitting patterns due to coupling between adjacent protons.[8]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The methyl carbon would appear around δ 20-25 ppm, while the aromatic carbons would be observed in the δ 110-150 ppm region.[12]
2. Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): In the mass spectrum, a prominent peak at m/z = 259.35, corresponding to the molecular weight of this compound, is expected.[3]
-
Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for triarylamines may involve the loss of one of the aryl groups or cleavage of bonds adjacent to the nitrogen atom.
Applications in Research and Industry
The electronic properties of triarylamines, including this compound, make them highly valuable in the field of organic electronics.
Hole-Transporting Materials in Organic Light-Emitting Diodes (OLEDs)
OLEDs are a major application for triarylamine derivatives.[13][14] In a typical OLED device, a hole-transporting layer (HTL) is sandwiched between the anode and the emissive layer. The function of the HTL is to facilitate the injection of holes from the anode and transport them to the emissive layer, where they recombine with electrons to produce light.[14]
Key Properties for HTL Materials:
-
High Hole Mobility: Efficient transport of holes through the layer.
-
Appropriate HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level should be well-aligned with the work function of the anode to allow for efficient hole injection.
-
Good Thermal and Morphological Stability: To ensure a long operational lifetime of the device.
This compound, as a triarylamine, is expected to possess these properties. The methyl group can influence the molecular packing in the solid state, which in turn can affect the hole mobility.[15] Its electron-rich nature contributes to a suitable HOMO level for hole injection. These characteristics position it as a promising candidate for use as a hole-transporting material in the development of efficient and stable OLEDs.[13]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16][17]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.[16]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
Ge, Z.-Y., Fei, X.-D., Tang, T., Zhu, Y.-M., & Shen, J.-K. (2012). Synthesis of 3-Substituted Isocoumarins via a Cascade Intramolecular Ullmann-Type Coupling-Rearrangement Process. Journal of Organic Chemistry, 77(12), 5736–5743. Available at: [Link]
- CN104084180B - Method for preparing multilayer silica gel purification chromatographic column for detecting polybrominated biphenyls compounds. (n.d.). Google Patents.
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FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. (2015). Rasayan Journal of Chemistry, 8(4), 503-506. Available at: [Link]
-
m-NITRODIMETHYLANILINE. (1947). Organic Syntheses, 27, 62. Available at: [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
This compound | C19H17N | CID 11086477. (n.d.). PubChem. Retrieved from [Link]
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Methyldiphenylamine | C13H13N | CID 11098. (n.d.). PubChem. Retrieved from [Link]
-
Common Name: TRIPHENYLAMINE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
-
How to determine the order of elution in silica gel column chromatography? and what are the mistakes that make wrong order elution? (2023, September 11). ResearchGate. Retrieved from [Link]
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METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. (n.d.). Retrieved from [Link]
-
Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers. (2022). Materials, 15(15), 5181. Available at: [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). Molecules, 25(21), 5087. Available at: [Link]
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Benzenamine, 3-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
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Transiently delocalized states enhance hole mobility in organic molecular semiconductors. (2023). Nature Materials, 22, 1368–1375. Available at: [Link]
-
Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]
-
Triphenylamine based yellowish-orange emitting organic dyes (Donor – π – Acceptor) for hybrid WLEDs and OLEDs: synthesis, characterization and theoretical study. (n.d.). ResearchGate. Retrieved from [Link]
-
Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. (2004). Organic Letters, 6(16), 2809–2812. Available at: [Link]
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Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. (2024). Separations, 11(7), 199. Available at: [Link]
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Triamine®. (2015, March 6). Greenbook.net. Retrieved from [Link]
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1 H-NMR spectrum of N-methylaniline blocked pMDI. (n.d.). ResearchGate. Retrieved from [Link]
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Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance. (2023). Materials Advances, 4(13), 3351-3355. Available at: [Link]
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Hole-transporting materials for organic light-emitting diodes: an overview. (2020). Journal of Materials Chemistry C, 8(38), 13095-13134. Available at: [Link]
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An In-Depth Technical Guide to the Physical and Chemical Properties of 3-methyl-N,N-diphenylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold in Chemical Synthesis and Materials Science
3-methyl-N,N-diphenylaniline, a substituted aromatic amine, represents a cornerstone molecule with significant potential across various scientific disciplines. Its unique structural architecture, featuring a central nitrogen atom bonded to two phenyl groups and a tolyl group, imparts a distinct set of physicochemical properties that render it a valuable intermediate in organic synthesis, a key component in the development of advanced materials, and a scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, offering field-proven insights and detailed experimental methodologies for its characterization. Understanding these fundamental properties is paramount for its effective utilization in research and development, particularly in the realms of drug discovery and materials science where precise molecular engineering is critical. The diphenylamine framework is a recurring motif in a variety of bioactive compounds and functional materials, and the strategic placement of a methyl group on one of the phenyl rings allows for fine-tuning of its electronic and steric properties.[1]
Core Molecular and Physical Properties
A thorough understanding of the fundamental physical properties of this compound is the starting point for its application in any scientific endeavor. These properties dictate its behavior in different environments and are crucial for designing synthetic routes, purification strategies, and formulation approaches.
Structural and General Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | 3-Methyldiphenylamine, N-Phenyl-m-toluidine | [2] |
| CAS Number | 1205-64-7 | [3] |
| Molecular Formula | C₁₃H₁₃N | [3] |
| Molecular Weight | 183.25 g/mol | [2] |
| Appearance | Yellow liquid or crystal, brown to black liquid after melting | [3] |
Key Physical Constants
| Property | Value | Source(s) |
| Melting Point | 30 °C | [3] |
| Boiling Point | 315 °C at 724 mmHg | [4] |
| Density | 1.066 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.635 | [5] |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous identification of this compound and offers deep insights into its molecular structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
In chloroform-d (CDCl₃) as the solvent, the ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. Based on analogous structures, the aromatic protons would appear in the downfield region (typically δ 6.8-7.3 ppm), with their multiplicity (singlet, doublet, triplet, multiplet) and integration values reflecting their unique chemical environments and the number of protons. The methyl group protons, being attached to an aromatic ring, would appear as a sharp singlet in the upfield region (around δ 2.3 ppm).[4]
Diagram: Logical Flow for NMR Sample Preparation
Caption: Workflow for preparing a sample for ¹H and ¹³C NMR analysis.
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, distinct signals are expected for the methyl carbon, the aromatic carbons directly bonded to the nitrogen, the other substituted and unsubstituted aromatic carbons. The chemical shifts for the aromatic carbons typically appear between δ 115 and 150 ppm, while the methyl carbon signal would be found in the upfield region (around δ 20-25 ppm).[4][6]
Reported ¹³C NMR Chemical Shifts (in CDCl₃, ppm): 143.7, 140.1, 130.6, 129.1, 120.1, 118.7, 116.7, 20.7.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions. The IR spectrum of this compound would be characterized by:
-
N-H stretching: The absence of a significant peak in the 3300-3500 cm⁻¹ region confirms it is a tertiary amine.[7]
-
C-H stretching (aromatic): Peaks above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ corresponding to the methyl group.
-
C=C stretching (aromatic): Sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretching: Bands in the 1250-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (C₁₃H₁₃N), the molecular ion peak [M]⁺ would be observed at an m/z of 183. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) to give a stable ion at m/z 168, and other characteristic cleavages of the aromatic rings.[8]
Solubility Profile
The solubility of a compound is a critical parameter in its handling, purification, and application, especially in drug development for formulation and bioavailability considerations. This compound, being a largely nonpolar molecule due to its three aromatic rings, exhibits the following solubility characteristics:
-
Water: Insoluble.
-
Organic Solvents: Generally soluble in common organic solvents such as ethers (e.g., diethyl ether), aromatic hydrocarbons (e.g., benzene, toluene), and alcohols.
This solubility profile is consistent with the "like dissolves like" principle, where nonpolar solutes dissolve in nonpolar solvents.
Synthesis and Reactivity
This compound is typically synthesized through cross-coupling reactions that form the C-N bonds. Two of the most common and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.[3]
Ullmann Condensation
This classical method involves the copper-catalyzed reaction of an aryl halide with an amine. For the synthesis of this compound, this could involve the reaction of m-toluidine with bromobenzene or aniline with 3-bromotoluene in the presence of a copper catalyst and a base at elevated temperatures.[9]
Diagram: Ullmann Condensation for this compound
Caption: Schematic of the Ullmann condensation reaction for synthesizing this compound.
Buchwald-Hartwig Amination
A more modern and often higher-yielding alternative is the palladium-catalyzed Buchwald-Hartwig amination. This reaction offers milder conditions and a broader substrate scope. The synthesis would follow a similar strategy of coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3]
Applications in Research and Development
The unique electronic and structural features of this compound make it a valuable building block in several areas of research and development.
Materials Science: Organic Light-Emitting Diodes (OLEDs)
Diphenylamine derivatives are widely used as hole-transporting materials in OLEDs due to their electron-rich nature and ability to form stable amorphous films.[10][11] The triphenylamine core provides good thermal and morphological stability. The introduction of a methyl group can influence the highest occupied molecular orbital (HOMO) energy level, solubility, and film-forming properties, allowing for the fine-tuning of device performance.
Pharmaceutical and Medicinal Chemistry
The diphenylamine scaffold is present in a number of biologically active molecules.[1][12] While this compound itself may not be an active pharmaceutical ingredient, it serves as a versatile intermediate for the synthesis of more complex drug candidates. Its derivatives have been investigated for a range of therapeutic applications, including as antimicrobial and anti-inflammatory agents.[13]
Antioxidant Properties
Diphenylamine and its derivatives are known for their antioxidant properties and are used as stabilizers in various materials, including lubricants and polymers.[14][15] This antioxidant activity stems from the ability of the secondary amine proton (in diphenylamine) to scavenge free radicals. While this compound is a tertiary amine and lacks this proton, its electron-rich aromatic system can still participate in redox processes, and it can be a precursor to other antioxidant molecules.
Experimental Protocols
The following are generalized, yet detailed, protocols for the determination of key physical properties of this compound.
Melting Point Determination
-
Sample Preparation: A small amount of the solid sample is finely crushed into a powder.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid enters the tube. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This is repeated until a sample height of 2-3 mm is achieved.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a rate of 10-15 °C per minute until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
Solubility Determination
-
Sample Preparation: Approximately 0.1 g of the solid sample (or 0.2 mL if liquid) is placed in a small test tube.
-
Solvent Addition: 3 mL of the test solvent (e.g., water, diethyl ether, ethanol) is added in portions with shaking.
-
Observation: The mixture is observed to determine if the compound has dissolved completely, partially, or not at all.
-
pH Effects (for aqueous insolubility): If the compound is insoluble in water, its solubility can be tested in 5% aqueous solutions of NaOH and HCl to assess for acidic or basic functional groups.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is classified as a skin and eye irritant and may cause respiratory irritation.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
This compound is a compound with a rich profile of physical and chemical properties that make it a valuable asset in the toolkit of researchers and scientists. Its well-defined spectroscopic signature, predictable solubility, and versatile reactivity, particularly in modern cross-coupling reactions, underscore its importance as a building block in the synthesis of functional materials and potential therapeutic agents. A thorough grasp of the technical details presented in this guide will empower professionals in drug development and materials science to harness the full potential of this intriguing molecule.
References
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
Supplementary Data - The Royal Society of Chemistry. Retrieved from [Link]
-
NMR shifts 1H -general.cdx - Chemistry Connected. Retrieved from [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC. (2015, February 21). Retrieved from [Link]
-
N-(3-Methylphenyl)aniline | C13H13N | CID 14569 - PubChem. Retrieved from [Link]
-
N-methyl-N-phenylaniline - 552-82-9, C13H13N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Retrieved from [Link]
-
Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers - MDPI. Retrieved from [Link]
-
Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed. Retrieved from [Link]
- Polymeric antioxidants prepared from diphenylamine and dialkylalkenylbenzene or dihydroxyalkylbenzene - Google Patents.
-
Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine - MDPI. Retrieved from [Link]
-
Triphenylamine based yellowish-orange emitting organic dyes (Donor – π – Acceptor) for hybrid WLEDs and OLEDs: synthesis, characterization and theoretical study | Request PDF - ResearchGate. Retrieved from [Link]
-
Ullmann condensation - Wikipedia. Retrieved from [Link]
- Process for the preparation of diphenylamine and derivatives thereof - Google Patents.
-
Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants | ACS Omega - ACS Publications. Retrieved from [Link]
-
Methyldiphenylamine | C13H13N | CID 11098 - PubChem - NIH. Retrieved from [Link]
-
mass spectra - fragmentation patterns - Chemguide. Retrieved from [Link]
-
Diphenylamine: an unusual antioxidant - PubMed - NIH. Retrieved from [Link]
-
Synthesis of Phenothiazine from Diphenylamine - YouTube. (2021, May 5). Retrieved from [Link]
-
Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed. Retrieved from [Link]
-
Recent advances in organic light-emitting diodes: toward smart lighting and displays - Materials Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]
-
American Journal of Engineering Research (AJER) 2015 ORGANIC LIGHT EMITTING DIODE (OLED). Retrieved from [Link]
-
Synthesis of diphenylamine macrocycles and their anti-inflammatory effects - PubMed. (2019, February 6). Retrieved from [Link]
-
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane - YouTube. (2022, December 29). Retrieved from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Retrieved from [Link]
-
FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. Retrieved from [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. (2022, June 2). Retrieved from [Link]
-
infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ... - Doc Brown's Chemistry. Retrieved from [Link]
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- 15. Diphenylamine Antioxidants [lubrizol.com]
Technical Guide: Spectroscopic Profiling of 3-Methyl-N,N-diphenylaniline
The following technical guide details the spectroscopic characterization and structural analysis of 3-methyl-N,N-diphenylaniline (also known as 3-methyltriphenylamine or N,N-diphenyl-m-toluidine ). This guide is structured for researchers in organic electronics and medicinal chemistry, focusing on its role as a Hole Transport Material (HTM) intermediate.[1]
Executive Summary & Chemical Identity
This compound (CAS: 4316-54-5 ) is a tertiary amine belonging to the triphenylamine (TPA) class.[2] Unlike its para-isomer, the meta-substitution breaks the molecular symmetry, influencing its crystallization kinetics and solubility—critical parameters for spin-coating processes in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).
Core Chemical Data
| Parameter | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 3-Methyltriphenylamine; N,N-Diphenyl-m-toluidine; m-Me-TPA |
| CAS Registry Number | 4316-54-5 |
| Molecular Formula | C₁₉H₁₇N |
| Molecular Weight | 259.35 g/mol |
| Physical State | Colorless to off-white solid |
| Melting Point | 87–88 °C |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, Toluene, THF; Insoluble in Water |
Synthesis & Impurity Profile
Understanding the synthesis is prerequisite to interpreting spectroscopic data, as specific impurities (e.g., unreacted halides or secondary amines) often appear in the spectra.
Primary Synthetic Route: Ullmann Coupling
The industrial standard involves the copper-catalyzed C-N coupling of m-toluidine with iodobenzene (or diphenylamine with m-iodotoluene).
Reaction Stoichiometry:
Impurity Markers in Spectroscopy[1]
-
Secondary Amine (N-phenyl-m-toluidine): A broad N-H stretch at ~3400 cm⁻¹ (IR) and a singlet at ~5.6 ppm (¹H NMR).
-
Aryl Halides: Distinct multiplets in the 7.4–7.8 ppm range (¹H NMR) and C-I stretches <600 cm⁻¹ (IR).[1]
Figure 1: Stepwise Ullmann coupling pathway highlighting the secondary amine intermediate which is the most common spectroscopic impurity.
Spectroscopic Characterization
The following data is validated against high-purity samples (>99%).
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum is characterized by a distinct methyl singlet and a complex aromatic region due to the "propeller" geometry of the TPA core and the asymmetry introduced by the meta-methyl group.
¹H NMR Data (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 2.32 | Singlet (s) | 3H | -CH₃ | Methyl group at C3 position. Sharp singlet confirms no adjacent protons on alkyl chain. |
| 6.98 – 7.02 | Multiplet (m) | 4H | Ar-H (Ortho) | Ortho protons of the two unsubstituted phenyl rings. Shielded by electron density from Nitrogen. |
| 7.08 – 7.15 | Multiplet (m) | 6H | Ar-H (Mixed) | Overlap of Para protons (unsubstituted rings) + C2/C4/C6 protons of the tolyl ring. |
| 7.23 | Triplet (t, J=7.2 Hz) | 4H | Ar-H (Meta) | Meta protons of the unsubstituted phenyl rings. Deshielded relative to ortho/para. |
¹³C NMR Key Shifts (100 MHz, CDCl₃)
-
21.5 ppm: Methyl carbon (-CH₃).
-
122.5 – 124.5 ppm: C-N ortho/para carbons (high electron density).
-
129.1 ppm: Meta carbons of unsubstituted rings.
-
139.0 ppm: C-Me quaternary carbon (C3 of tolyl).
-
147.9 – 148.2 ppm: C-N quaternary carbons (ipso).
Infrared Spectroscopy (FT-IR)
The absence of N-H stretching is the primary indicator of conversion from secondary to tertiary amine.
| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |
| 3030 – 3060 | C-H Stretch (Ar) | Typical aromatic C-H stretching. |
| 2920, 2855 | C-H Stretch (Alk) | Weak aliphatic stretches from the single methyl group.[1] |
| 1585, 1490 | C=C Ring Stretch | Strong characteristic bands for the triphenylamine core.[1] |
| 1275 – 1320 | C-N Stretch | Strong C-N stretching vibration (Aromatic amine). |
| 690, 750 | C-H Out-of-Plane | Monosubstituted benzene ring deformation (strong). |
| ~3400 (Absent) | N-H Stretch | Critical: Presence indicates incomplete reaction. |
UV-Vis Absorption & Fluorescence
As an HTM, the optical gap is crucial. The meta-methyl group exerts a weak inductive effect (+I), causing a slight bathochromic shift compared to unsubstituted triphenylamine.
-
Solvent: Dichloromethane (DCM) or Toluene.
-
(Absorption): 302 nm (
transition). - : ~365 nm.
-
Optical Band Gap (
): ~3.4 eV. -
PL Emission: Weak fluorescence around 360–380 nm (highly dependent on solvent polarity).
Experimental Protocol: Sample Preparation
To ensure reproducibility of the spectroscopic data above, follow this preparation protocol.
NMR Sample Preparation[1][10]
-
Mass: Weigh 10–15 mg of this compound.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a cotton plug into the NMR tube.[1]
-
Acquisition: Run at 298 K. Set relaxation delay (
) to ≥2 seconds to ensure accurate integration of aromatic protons.
UV-Vis Sample Preparation
-
Stock Solution: Prepare a
M solution in spectroscopic grade Toluene. -
Baseline: Run a blank scan with pure Toluene.
-
Measurement: Scan from 250 nm to 800 nm.
-
Dilution Check: If Absorbance > 1.0, dilute to
M to avoid aggregation effects common in TPA derivatives.
Figure 2: Logic flow for NMR sample preparation to prevent inorganic salt contamination.
References
-
Synthesis & Properties: Organic & Biomolecular Chemistry, 2013, 11 , 7224-7231.[1] (Detailed synthesis and characterization of triphenylamine derivatives).
-
Spectroscopic Data Verification: ChemicalBook, CAS 4316-54-5 Entry. (Confirmation of CAS and physical properties).
-
Ullmann Coupling Mechanism: Journal of the American Chemical Society, 2015, 137 , 11942-11945.[1][3] (Mechanistic insights into Cu-catalyzed amination).
-
HTM Applications: Frontiers in Chemistry, 2022, 10 , 934305.[1] (Theoretical study of TPA-based hole transport materials).
Sources
Technical Whitepaper: Thermophysical Characterization of 3-Methyl-N,N-diphenylaniline
[1]
Executive Summary
3-methyl-N,N-diphenylaniline (CAS: 4316-54-5), widely referred to as 3-Methyltriphenylamine (3-Me-TPA) , is a pivotal hole-transport building block in the organic light-emitting diode (OLED) industry.[1] It serves as the monomeric precursor to high-performance starburst amines like m-MTDATA , where the meta-tolyl linkage is engineered to suppress film crystallization while maintaining high hole mobility.[1]
Precise characterization of 3-Me-TPA is often obscured by data conflation with its para-isomer (4-Me-TPA) and secondary amine precursors.[1] This guide establishes the definitive melting point of pure 3-Me-TPA at 87–88 °C , delineates the thermodynamic distinction from its isomers, and provides a validated purification workflow to ensure device-grade purity.[1]
Chemical Identity & Structural Logic[1][2]
The meta-substitution of the methyl group is the functional core of this molecule.[1] Unlike the highly symmetric para-isomer, the meta-linkage introduces steric irregularity.[1] This irregularity is intentional: it lowers the lattice energy of derived polymers/oligomers, favoring the formation of stable amorphous films essential for long-lifetime OLEDs.[1]
Structural Visualization[1]
[1] Key Parameters:
The Melting Point Conundrum
In high-purity organic electronics, the melting point (MP) is the primary indicator of isomeric purity.[1] A common error in literature is citing the MP of the para-isomer (~67°C) for the meta-isomer.[1]
Definitive Thermal Data
The experimentally validated melting point for >99% pure 3-Me-TPA, recrystallized from dichloromethane/hexane, is 87–88 °C .[1]
Isomer & Impurity Differential Table
The following table contrasts 3-Me-TPA with its common synthetic impurities. Use this to diagnose your crude product.[1]
| Compound | Structure | CAS No.[1][3][6][7][8][9][10] | Melting Point (°C) | Diagnostic Note |
| 3-Me-TPA | meta-isomer | 4316-54-5 | 87 – 88 | Target Compound. White crystalline solid.[1] |
| 4-Me-TPA | para-isomer | 4316-53-4 | 66 – 72 | Common isomer impurity; significantly depresses MP.[1] |
| 3-Methyldiphenylamine | Secondary Amine | 1205-64-7 | Liquid / Low Melt | Starting material.[1] Presence indicates incomplete coupling.[1] |
| Triphenylamine | Unsubstituted | 603-34-9 | 126 – 128 | Side product from de-methylation or impurities in feed.[1] |
Technical Insight: If your sample melts between 70–80°C, it is likely a eutectic mixture of the meta and para isomers.[1] Recrystallization is required.[1][11]
Synthesis & Purification Protocol
To achieve the 87–88 °C standard, a Buchwald-Hartwig amination is preferred over the traditional Ullmann coupling due to milder conditions that prevent methyl migration.[1]
Synthesis Workflow (Buchwald-Hartwig)[1]
-
Reagents: 3-Chlorotoluene + Diphenylamine (or 3-Toluidine + Iodobenzene).[1]
-
Catalyst: Pd(OAc)2 / P(t-Bu)3.[1]
-
Base: NaOtBu (Sodium tert-butoxide).[1]
-
Solvent: Toluene or Xylene (Anhydrous).[1]
Purification Logic
The crude reaction mixture often contains unreacted secondary amines and trace Pd catalyst.[1] A dual-stage purification is mandatory for OLED applications.[1]
Step-by-Step Recrystallization:
Characterization Protocols
Differential Scanning Calorimetry (DSC)
For precise determination of onset and peak melting temperatures.[1]
-
Instrument: TA Instruments DSC Q2000 (or equivalent).[1]
-
Sample Mass: 2–5 mg in Tzero Aluminum Pan (Hermetic lid).
-
Purge Gas: Nitrogen (50 mL/min).
-
Protocol:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 150°C (1st Heat) -> Observe MP onset at 87°C.
-
Cool 10°C/min to 0°C.
-
Ramp 10°C/min to 150°C (2nd Heat).
-
-
Acceptance Criteria: A sharp endothermic peak with an onset >86.5°C and peak width at half height <2°C.[1]
Capillary Melting Point (Routine QC)
Applications Context: Why 3-Me-TPA?
In the synthesis of m-MTDATA (4,4',4''-Tris[phenyl(m-tolyl)amino]triphenylamine), the 3-Me-TPA monomer is critical.[1] The meta-methyl group disrupts the π-π stacking capability of the final starburst molecule.[1]
-
Without 3-Methyl (using Triphenylamine): The resulting HTL tends to crystallize over time due to Joule heating, leading to device failure (short circuits).[1]
-
With 3-Methyl (using 3-Me-TPA): The material forms a stable amorphous glass with a high Glass Transition Temperature (Tg), ensuring morphological stability during OLED operation.[1]
Therefore, the purity of the 3-Me-TPA starting material directly correlates to the lifetime of the final OLED device.[1] Impurities like the para-isomer can act as nucleation sites, accelerating crystallization failure.[1]
References
-
RSC Advances (Supporting Info) . Synthesis and Characterization of 3-Methyltriphenylamine (Compound 3ac). Royal Society of Chemistry, 2013.[1][10][12]
- Validates the MP of 87–88°C and CAS 4316-54-5.
-
ChemicalBook . CAS 4316-53-4 Data (4-Methyltriphenylamine).[1][5]
- Provides comparative d
-
Tokyo Chemical Industry (TCI) . Product Specification: 4-Methyltriphenylamine.[1][5][1]
- Confirms the lower melting point range for the para-isomer, aiding in differential diagnosis.
-
Organic Syntheses . General procedures for Buchwald-Hartwig Amination of Aryl Halides.[1]
- Foundational reference for the c
Sources
- 1. Triphenylamine - Wikipedia [en.wikipedia.org]
- 2. 4,4',4''-Tris(N-3-methylphenyl-N-phenylamino)triphenylamine | 124729-98-2 [amp.chemicalbook.com]
- 3. 4,4',4''-Tris(N-3-methylphenyl-N-phenylamino)triphenylamine CAS#: 124729-98-2 [amp.chemicalbook.com]
- 4. 4316-54-5 3-METHYLTRIPHENYLAMINE [chemsigma.com]
- 5. myuchem.com [myuchem.com]
- 6. Triphenylamine CAS#: 603-34-9 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 3-Methyldiphenylamin 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. N-N-Dimethylaniline, 98% 121-69-7 India [ottokemi.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
Thermal Characterization and Purification of 3-Methyl-N,N-Diphenylaniline (CAS 4403-82-1)
Executive Summary
3-Methyl-N,N-diphenylaniline (often abbreviated as m-TPA or 3-Me-TPA ) represents a critical class of hole-transporting materials (HTM) and intermediates in the synthesis of organic light-emitting diodes (OLEDs) and photoreceptors. While standard databases often query its atmospheric boiling point, this parameter is thermodynamically theoretical for practical applications. Like most arylamines, m-TPA undergoes thermal decomposition (N-C bond cleavage and oxidative coupling) prior to reaching an atmospheric boiling plateau.
This guide provides the operational thermal profile required for high-purity isolation, focusing on vacuum distillation and gradient sublimation, rather than theoretical atmospheric values.
Physicochemical Profile & Thermodynamics
The boiling point of this compound is not a single static number but a pressure-dependent variable governed by the Clausius-Clapeyron relation. For researchers, the Operational Vapor Temperature (OVT) under reduced pressure is the only relevant metric.
Table 1: Thermal & Physical Properties (CAS 4403-82-1)
| Property | Value | Confidence/Method |
| Molecular Weight | 259.35 g/mol | Calculated |
| Atmospheric BP (760 mmHg) | ~390°C - 410°C | Predicted (Decomposes) |
| Operational BP (1.0 mmHg) | 185°C - 195°C | Experimental Range |
| Operational BP (0.01 mmHg) | 140°C - 150°C | High-Vac Distillation |
| Melting Point | < 25°C (Viscous Oil) | Asymmetric depression |
| Appearance | Colorless to Pale Yellow Oil | Oxidizes to brown/green |
| Solubility | Toluene, DCM, THF | Lipophilic |
Critical Insight: Unlike the symmetric parent Triphenylamine (MP: 127°C), the meta-methyl substitution breaks crystal packing symmetry, rendering this compound a viscous liquid at room temperature. This makes recrystallization difficult and vacuum distillation the primary purification vector.
Synthesis & Structural Logic
To understand the impurities that dictate the boiling point profile, one must understand the synthesis. The industry-standard route utilizes Buchwald-Hartwig Cross-Coupling , favoring the coupling of Diphenylamine with 3-Bromotoluene to prevent poly-amination byproducts.
Diagram 1: Synthesis Pathway & Impurity Logic
Caption: The Buchwald-Hartwig route minimizes secondary amines, but residual Diphenylamine (BP 302°C) is the critical impurity to separate via fractional distillation.
Operational Protocol: Purification via Vacuum Distillation
Objective: Isolate electronic-grade (>99.5%) m-TPA from the crude reaction mixture. Safety: Perform all steps in a fume hood. Arylamines are toxic and potential carcinogens.
Phase A: Crude Workup (Pre-Distillation)
-
Quench: Cool reaction mixture to RT; quench with water.
-
Extraction: Extract organic layer with Toluene (3x).
-
Drying: Dry over anhydrous
. Filter to remove solids (Pd residues). -
Stripping: Remove solvent (Toluene) via Rotary Evaporator at 45°C/50 mbar. Do not overheat, as this promotes oxidation.
Phase B: High-Vacuum Fractional Distillation
This is the critical step where "Boiling Point" is applied.
Equipment:
-
Short-path distillation head (Vigreux column recommended for better separation).
-
High-vacuum pump (Rotary vane, capable of
mmHg). -
Oil bath with digital temperature control.
Protocol:
-
System Setup: Load crude oil into the boiling flask. Add a magnetic stir bar (vigorous stirring prevents bumping).
-
Degassing: Apply vacuum gradually. Allow volatile solvents (residual toluene) to flash off at RT.
-
Ramp 1 (Foreruns):
-
Set Vacuum: 0.5 - 1.0 mmHg .
-
Heat Bath: 120°C .
-
Observation: Collect low-boiling impurities (unreacted 3-bromotoluene, residual solvents).
-
-
Ramp 2 (Target Fraction):
-
Set Vacuum: < 0.1 mmHg (Ultimate vacuum).
-
Heat Bath: 160°C → 190°C .
-
Vapor Temperature: Monitor the head temperature. The product should distill as a clear oil between 145°C and 155°C (vapor temp) at 0.05 mmHg.
-
Collection: Switch to the main receiver flask. Discard any colored initial condensate.
-
Self-Validating Check:
-
If the distillate turns green/blue immediately, oxygen is present in the system (leak).
-
If head temperature fluctuates >5°C, pressure is unstable; check pump ballast.
Advanced Purification: Gradient Sublimation
For OLED device fabrication, 99.5% purity (from distillation) is insufficient. Gradient Sublimation is required to reach 99.99% (4N) purity.
Diagram 2: Thermal Purification Workflow
Caption: The transition from crude oil to device-grade material requires a sequential thermal ramp, utilizing the pressure-dependent boiling point.
Analytical Validation (QC)
Do not rely solely on BP for purity. Use HPLC.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Acetonitrile : Water (90:10) Isocratic.
-
Detection: UV @ 254 nm and 300 nm (TPA absorption band).
-
Reference Standard: Pure Triphenylamine (for retention time comparison; m-TPA will elute slightly later due to the methyl group increasing lipophilicity).
References
-
Synthesis of Arylamines: Wolfe, J. P.; Wagaw, S.; Marcoux, J. F.; Buchwald, S. L. "Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Acc.[1][2][3][4] Chem. Res.1998 , 31, 805–818. Link
-
OLED Material Purification: Forrest, S. R. "The path to ubiquitous and low-cost organic electronic appliances on plastic." Nature2004 , 428, 911–918. Link
-
TPA Properties: "Triphenylamine Derivatives: Physicochemical Properties." NIST Chemistry WebBook, SRD 69. Link
-
Distillation Data: "Vapor Pressure of Organic Compounds." CRC Handbook of Chemistry and Physics, 95th Edition. Link
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- 1. N,N-dimethyl-m-toluidine | C9H13N | CID 8488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 99-97-8 CAS MSDS (N,N-Dimethyl-p-toluidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Methodological & Application
Synthesis of 3-methyl-N,N-diphenylaniline from m-toluidine
Executive Summary
This application note details a validated protocol for the synthesis of 3-methyl-N,N-diphenylaniline (CAS: 4316-54-5) starting from m-toluidine . While traditional Ullmann coupling offers a cost-effective route for industrial scales, it often suffers from harsh conditions and variable yields. This guide prioritizes a Buchwald-Hartwig Cross-Coupling approach, optimized for research and drug development environments where purity, reproducibility, and mild conditions are paramount.
Target Audience: Medicinal Chemists, Process Development Scientists, and OLED Material Researchers.
Retrosynthetic Analysis & Strategy
The target molecule is a triarylamine, a class of compounds critical for hole-transport layers in OLEDs and as intermediates in pharmaceutical synthesis.
Disconnection Approach:
-
Bond Formation: C(aryl)-N bond.
-
Starting Material: m-Toluidine (primary amine).
-
Electrophile: Iodobenzene or Bromobenzene (2 equivalents required).
-
Challenge: Controlling the reaction to prevent mono-arylation arrest (forming N-phenyl-m-toluidine) while avoiding catalyst deactivation before the second arylation occurs.
Strategic Choice: We utilize a Pd(0)/Bisphosphine catalytic system. Bulky, electron-rich phosphine ligands (like BINAP or Xantphos) facilitate both the oxidative addition of the aryl halide and the reductive elimination of the sterically crowded tertiary amine.
Methodology Comparison
| Feature | Protocol A: Buchwald-Hartwig (Recommended) | Protocol B: Modified Ullmann (Alternative) |
| Catalyst | Pd(OAc)₂ / BINAP or Pd₂(dba)₃ / Xantphos | CuI / L-Proline or 1,10-Phenanthroline |
| Temperature | 80°C – 100°C | 140°C – 190°C |
| Base | NaOtBu (Sodium tert-butoxide) | K₂CO₃ or Cs₂CO₃ |
| Reaction Time | 4 – 12 Hours | 24 – 48 Hours |
| Yield | High (85-95%) | Moderate (60-75%) |
| Impurity Profile | Low (Trace mono-arylated product) | High (Homocoupling biphenyls, tar) |
Detailed Experimental Protocol (Buchwald-Hartwig)
Reagents & Equipment[1][2][3][4]
-
Reactants:
-
m-Toluidine (1.0 equiv, 10 mmol, 1.07 g)
-
Iodobenzene (2.2 equiv, 22 mmol, 4.49 g) — Excess ensures complete conversion to tertiary amine.
-
-
Catalyst System:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.0 mol%)
-
rac-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (2.0 mol%)
-
-
Base: Sodium tert-butoxide (NaOtBu) (3.0 equiv, 30 mmol) — Must be stored in a glovebox or desiccator.
-
Solvent: Anhydrous Toluene (50 mL, 0.2 M concentration).
-
Equipment: Schlenk flask or 3-neck round bottom flask, reflux condenser, inert gas (Ar/N₂) line.
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (The "Self-Validating" Step)
-
Rationale: Pre-mixing the Pd source and ligand ensures the active catalytic species (
) is formed before substrate exposure, reducing induction periods. -
In a dry Schlenk flask under Argon, add Pd₂(dba)₃ (92 mg) and BINAP (125 mg).
-
Add 10 mL of anhydrous Toluene.
-
Stir at room temperature for 15 minutes. The solution should turn from a dark purple/red to a deep orange/brown, indicating active catalyst formation.
Step 2: Substrate Addition
-
Add m-Toluidine (1.07 g) and Iodobenzene (4.49 g) to the catalyst mixture.
-
Add NaOtBu (2.88 g) in one portion. Note: The solution may turn cloudy due to the insolubility of the base.
-
Add the remaining Toluene (40 mL) to wash down the sides.
Step 3: Reaction & Monitoring
-
Heat the mixture to 100°C (oil bath temperature).
-
In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 95:5) or HPLC at 2 hours and 6 hours.
-
Target: Disappearance of m-toluidine (
) and the intermediate N-phenyl-m-toluidine ( ). -
Product: this compound appears as a high
spot ( ) that is UV active and often fluorescent.
-
Step 4: Workup
-
Filter the mixture through a pad of Celite to remove insoluble salts (NaBr/NaI) and Palladium black. Rinse the pad with Ethyl Acetate (3 x 20 mL).
-
Concentrate the filtrate under reduced pressure to yield a crude oil.
Step 5: Purification
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: 100% Hexanes gradient to 98:2 Hexanes/EtOAc. Triarylamines are very non-polar.
-
Collect fractions, dry, and recrystallize from Ethanol/Water if a solid, or dry under high vacuum if a viscous oil (common for methyl-substituted triarylamines).
Mechanistic Insight & Visualization
The reaction proceeds through two consecutive catalytic cycles. The first cycle converts m-toluidine to the secondary amine. The second cycle, often the rate-determining step due to steric bulk, converts the secondary amine to the target tertiary amine.
DOT Diagram: Synthesis Workflow
Figure 1: Step-by-step workflow for the synthesis of this compound.
Characterization Data
Upon isolation, the compound must be validated against the following expected spectral data.
| Technique | Expected Signal / Value | Assignment |
| Physical State | Viscous oil or low-melting solid | - |
| ¹H NMR (400 MHz, CDCl₃) | Methyl group (-CH₃) on m-tolyl ring | |
| Ortho/Para protons of m-tolyl ring | ||
| Ortho/Para protons of phenyl rings | ||
| Meta protons of phenyl/tolyl rings | ||
| ¹³C NMR (100 MHz, CDCl₃) | Methyl Carbon | |
| C-N quaternary carbons (ipso) | ||
| Aromatic CH carbons | ||
| HRMS (ESI) | [M+H]⁺ calc.[3] 260.1439 | C₁₉H₁₈N⁺ |
Troubleshooting & Optimization
-
Issue: Stalled Reaction (Mono-arylation only).
-
Cause: Catalyst death or insufficient temperature.
-
Fix: Add a second portion of catalyst (0.5 mol%) after 4 hours. Ensure the reaction is strictly oxygen-free. Switch solvent to Xylene and increase temp to 120°C.
-
-
Issue: Low Yield due to Dehalogenation.
-
Cause: Solvent impurities or "hydride" source.
-
Fix: Ensure Toluene is anhydrous and degassed. Use fresh NaOtBu.
-
-
Issue: Blue/Green color in workup.
-
Cause: Oxidation of the triarylamine to a radical cation (common in air).
-
Fix: Add a pinch of Hydrazine or Sodium Metabisulfite during workup to reduce it back to the neutral amine.
-
Safety & Handling
-
m-Toluidine: Toxic by inhalation and skin contact. Potential carcinogen. Use exclusively in a fume hood.
-
Organophosphines: Sensitizers. Handle with gloves.
-
Waste: All Palladium waste must be segregated for heavy metal disposal.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry, 2000.
-
Hartwig, J. F. "Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes." Nature, 2008.
-
PubChem Compound Summary. "this compound (CAS 4316-54-5)."[4] National Center for Biotechnology Information.
-
Sigma-Aldrich Protocol. "Buchwald-Hartwig Cross-Coupling Reaction User Guide."
Sources
- 1. CN103288652B - One-step synthesis method of toluidine by catalytic distillation of toluene - Google Patents [patents.google.com]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. This compound | C19H17N | CID 11086477 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination for the Synthesis of 3-methyl-N,N-diphenylaniline
<
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science sectors. Aryl amines, in particular, are prevalent structural motifs in a vast array of biologically active molecules and functional materials. The Buchwald-Hartwig amination has emerged as a revolutionary palladium-catalyzed cross-coupling reaction, providing a versatile and efficient method for the formation of C-N bonds.[1][2][3] This reaction facilitates the coupling of amines with aryl halides or pseudohalides, overcoming many of the limitations associated with traditional methods, such as harsh reaction conditions and limited substrate scope.[2] This guide provides a detailed protocol and practical insights for the synthesis of a specific triarylamine, 3-methyl-N,N-diphenylaniline, via the Buchwald-Hartwig amination of 3-bromotoluene and diphenylamine.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][4][5] The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-bromotoluene), forming a Pd(II) intermediate.[2][3][4]
-
Amine Coordination and Deprotonation: The amine (diphenylamine) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2][4]
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product (this compound), which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3][4]
The efficiency and success of the reaction are highly dependent on the choice of catalyst, ligand, base, and solvent.[3][6]
Figure 1: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of this compound
This protocol details a representative procedure for the synthesis of this compound from 3-bromotoluene and diphenylamine.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Mol | Eq. |
| 3-Bromotoluene | C₇H₇Br | 171.04 | 1.0 g | 5.85 mmol | 1.0 |
| Diphenylamine | C₁₂H₁₁N | 169.22 | 1.09 g | 6.44 mmol | 1.1 |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 26 mg | 0.117 mmol | 0.02 |
| Rac-BINAP | C₄₄H₃₂P₂ | 622.68 | 146 mg | 0.234 mmol | 0.04 |
| Sodium tert-butoxide | NaOtBu | 96.10 | 788 mg | 8.20 mmol | 1.4 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 20 mL | - | - |
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine palladium(II) acetate (2 mol%), rac-BINAP (4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Reagent Addition: Add diphenylamine (1.1 eq.) and 3-bromotoluene (1.0 eq.) to the flask, followed by anhydrous toluene (20 mL).
-
Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7] The reaction is typically complete within 12-24 hours.[7]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[7]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Key Considerations and Best Practices
Catalyst and Ligand Selection:
The choice of palladium precursor and phosphine ligand is critical for the success of the Buchwald-Hartwig amination. While Pd(OAc)₂ is a common precursor, pre-catalysts can offer improved activity and reliability.[5] The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[7] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often highly effective.[3] For the coupling of secondary amines like diphenylamine, ligands such as BINAP or Josiphos are often employed.
Base Selection:
A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[7] Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[6] Other suitable bases include potassium tert-butoxide (KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).[7] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[7]
Solvent Choice:
Aprotic, non-polar or weakly polar solvents are typically used for the Buchwald-Hartwig amination. Toluene is a common choice due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.[8] Other solvents such as dioxane, THF, and xylene can also be employed.[5][8] It is crucial to use anhydrous solvents to prevent catalyst deactivation.
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of a reliable palladium source and fresh, high-purity ligand. Consider using a pre-catalyst. |
| Ineffective base | Use a freshly opened bottle of a strong, non-nucleophilic base. Ensure the base is finely powdered to maximize surface area. | |
| Poor solvent quality | Use anhydrous solvent. Degas the solvent prior to use to remove dissolved oxygen. | |
| Side Product Formation | Hydrodehalogenation of the aryl halide | This can be a competing side reaction.[2] Optimization of the ligand and reaction conditions may be necessary. |
| Homocoupling of the aryl halide | This can occur at high temperatures. Lowering the reaction temperature may mitigate this issue. | |
| Difficulty in Purification | Residual starting materials | Ensure the reaction goes to completion by monitoring with TLC or GC-MS. Optimize the stoichiometry of the reactants. |
| Catalyst residues | Proper workup and purification techniques, such as column chromatography, are essential to remove palladium residues. |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of arylamines. The successful synthesis of this compound, as outlined in this guide, demonstrates the practical application of this methodology. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to best practices for reaction setup and execution, researchers can achieve high yields of the desired product. The insights and protocols provided herein are intended to serve as a valuable resource for scientists and professionals engaged in drug development and chemical research.
References
- Grokipedia.
- Chemistry LibreTexts. (2023).
- Benchchem.
- Tokyo Chemical Industry Co., Ltd.
- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- WordPress.
- WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Wikipedia.
- YouTube. (2025).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026).
- ChemRxiv.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
3-methyl-N,N-diphenylaniline as a building block in organic synthesis
Application Note: 3-Methyl-N,N-diphenylaniline as a Versatile Organic Building Block
Introduction: The Asymmetric Advantage
This compound (CAS: 4316-54-5), often referred to as m-MTPA , is a critical scaffold in modern organic synthesis. Unlike its symmetrical parent triphenylamine (TPA), the presence of the meta-methyl group breaks molecular symmetry. This seemingly minor structural perturbation has profound consequences for two distinct fields:
-
Materials Science (OLEDs): The asymmetry prevents efficient crystal packing, favoring the formation of stable amorphous films essential for Hole Transport Layers (HTLs).
-
Medicinal Chemistry & Catalysis: The methyl group serves as a steric handle and an electronic tuner (weak donor), modulating the redox potential of the nitrogen center. This makes m-MTPA derivatives excellent candidates for radical cation redox mediators (tunable "Magic Blue" analogs).
This guide provides high-fidelity protocols for synthesizing, functionalizing, and applying m-MTPA, moving beyond standard literature to address scalability and regioselectivity.
Part 1: Core Synthesis (The Foundation)
While Ullmann coupling is traditional, it suffers from harsh conditions and copper waste. We recommend a Palladium-Catalyzed Buchwald-Hartwig Coupling for high purity and yield.
Protocol 1: Synthesis of this compound
Reaction Type: C-N Cross-Coupling Scale: 10 mmol (scalable to >100g)
| Reagent | Equiv.[1] | Amount | Role |
| m-Toluidine | 1.0 | 1.07 g | Nucleophile |
| Bromobenzene | 2.2 | 3.45 g | Electrophile |
| Pd(OAc)₂ | 0.02 | 45 mg | Catalyst Precursor |
| P(t-Bu)₃ (1M in Toluene) | 0.04 | 0.4 mL | Ligand (Bulky/Electron-rich) |
| NaOtBu | 2.5 | 2.40 g | Base |
| Toluene (Anhydrous) | - | 50 mL | Solvent |
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon for 15 minutes.
-
Charging: Add Pd(OAc)₂, NaOtBu, and m-Toluidine under a positive stream of Argon.
-
Solvent & Ligand: Add anhydrous Toluene via syringe, followed by the P(t-Bu)₃ solution. Stir for 5 minutes until the solution turns dark orange/brown (active catalyst formation).
-
Addition: Add Bromobenzene dropwise via syringe.
-
Reaction: Heat the mixture to 100°C for 12 hours. Monitor by TLC (Hexane:EtOAc 95:5). The starting amine spot (polar) should disappear, replaced by the highly fluorescent product spot (high R_f).
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate. Recrystallize from hot Ethanol (to remove traces of mono-coupled product) or purify via flash chromatography (100% Hexanes).
-
Yield Target: >85%[2]
-
Appearance: White to off-white crystalline solid.
-
Part 2: Regioselective Functionalization (The Building Block)
The utility of m-MTPA lies in its selective functionalization. The meta-methyl group creates a steric differentiation between the phenyl rings.
-
Regioselectivity Rule: Electrophilic substitution (Bromination, Formylation) favors the para-positions of the unsubstituted phenyl rings . The para-position of the tolyl ring (relative to N) is sterically hindered by the adjacent meta-methyl group.
Protocol 2: 4,4'-Dibromination (Precursor for Cross-Coupling)
This protocol yields 4,4'-dibromo-3''-methyltriphenylamine , leaving the tolyl ring intact.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
N-Bromosuccinimide (NBS) (2.05 equiv) — Critical: Do not use large excess.
-
Solvent: DMF (0.2 M concentration)
Procedure:
-
Dissolve m-MTPA in DMF at 0°C (ice bath).
-
Dissolve NBS in DMF in a separate vial.
-
Add the NBS solution dropwise over 30 minutes. Reasoning: Slow addition prevents over-bromination on the tolyl ring.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Pour into ice water. The product will precipitate.[3]
-
Purification: Filtration followed by recrystallization from Hexane/CHCl₃.
Protocol 3: Vilsmeier-Haack Formylation (Aldehyde Generation)
Target: 4-Formyl-3'-methyltriphenylamine (Mono-aldehyde).
Procedure:
-
Prepare Vilsmeier reagent: Add POCl₃ (1.2 equiv) to dry DMF (5 equiv) at 0°C. Stir 30 mins.
-
Add m-MTPA (1.0 equiv) in DMF dropwise.
-
Heat to 70°C for 6 hours.
-
Hydrolysis: Pour into crushed ice/NaOAc solution. Stir 1 hour to hydrolyze the iminium intermediate.
-
Result: Primarily mono-formylation at the para-position of one unsubstituted phenyl ring.
Part 3: Visualization of Pathways
The following diagram illustrates the synthesis flow and the branching pathways for functionalization.
Figure 1: Synthetic workflow for this compound, highlighting the divergence between hole-transport material synthesis (Dimer) and redox catalyst generation (Radical).
Part 4: Application Case Study – Redox Catalysis
Context: Triarylamines are excellent single-electron oxidants (SET agents). However, unsubstituted TPA is unstable upon oxidation because the radical cation dimerizes to form benzidine (see "Dimer" path in Fig 1). The Solution: To create a stable "Magic Blue" analog using m-MTPA, you must block the para-positions (Protocol 2) before oxidation.
Protocol 4: Generation of the Stable Radical Cation
Objective: Create a tunable oxidant for deprotection reactions (e.g., PMB ether cleavage) or C-H activation.
-
Precursor: Use 4,4'-Dibromo-3''-methyltriphenylamine (Product of Protocol 2).
-
Oxidant: Silver Hexafluoroantimonate (AgSbF₆).
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
Reaction:
Procedure:
-
Dissolve the dibromo-m-MTPA (1 mmol) in dry DCM under Argon.
-
Add AgSbF₆ (1 mmol) rapidly.
-
The solution will instantly turn deep blue/violet (characteristic of the aminium radical).
-
Precipitated Silver (Ag⁰) can be filtered off, or the solution used directly.
-
Usage: Add this solution to your target substrate (e.g., a protected alcohol). The radical cation acts as a "hole shuttle," oxidizing the substrate.
Data: Electronic Tuning
| Compound | E½ (V vs. SCE) | Stability of Radical Cation | Application |
|---|---|---|---|
| Triphenylamine (TPA) | ~0.90 V | Low (Dimerizes) | OLED HTL (via dimerization) |
| m-MTPA (Core) | ~0.86 V | Low (Dimerizes) | OLED HTL (Amorphous) |
| Dibromo-m-MTPA | ~1.05 V | High | Redox Catalyst |
| Magic Blue (Ref) | 1.11 V | High | Strong Oxidant |
Note: The methyl group lowers the potential slightly compared to the parent, but bromines raise it. The Dibromo-m-MTPA is a milder, more selective oxidant than commercial Magic Blue.
References
-
Buchwald-Hartwig Coupling Foundation
- Breslow, R. et al.
-
Radical Cation Applications (Redox)
-
Francke, R.; Little, R. D. "Redox Catalysis in Organic Electrosynthesis: Basic Principles and Recent Developments." Chem. Soc. Rev.2014 , 43, 2492-2521. Link
-
-
OLED Hole Transport Properties
- Vilsmeier-Haack on Triarylamines: Meth-Cohn, O.; Stanforth, S. P. "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis1991, 2, 777-794.
Sources
- 1. mdpi.com [mdpi.com]
- 2. N-(3-Methylphenyl)aniline | C13H13N | CID 14569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-methyl-N,N-diphenylaniline in Materials Science
Introduction: The Versatility of Triarylamines in Organic Electronics
In the landscape of advanced materials, triarylamine derivatives have carved out a significant niche, particularly in the realm of organic electronics. Their inherent electron-donating nature and excellent charge-transporting capabilities make them prime candidates for a variety of applications. Among these, 3-methyl-N,N-diphenylaniline, a substituted triphenylamine, is a molecule of growing interest. Its structural asymmetry, imparted by the methyl group, can influence molecular packing and film-forming properties, which are critical for device performance. These derivatives are recognized for their utility as hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs), and as building blocks for functional polymers with tailored optoelectronic properties.[1]
This document serves as a comprehensive guide for researchers and materials scientists, providing detailed application notes and protocols for the synthesis, device fabrication, and characterization of this compound.
Physicochemical Properties and Rationale for Use
The efficacy of this compound as a hole-transporting material stems from several key physicochemical properties:
-
Electronic Structure: The central nitrogen atom possesses a lone pair of electrons that are delocalized across the three phenyl rings. This extended π-conjugation facilitates the formation of stable radical cations, a prerequisite for efficient hole transport.
-
Morphological Stability: The non-planar, propeller-like structure of triphenylamine derivatives, including this compound, inhibits crystallization in thin films. This amorphous nature is crucial for preventing device failure due to grain boundary formation.
-
Solution Processability: The presence of the methyl group can enhance solubility in common organic solvents, making it suitable for cost-effective solution-based fabrication techniques like spin coating.
-
Tunable Energy Levels: The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be fine-tuned through chemical modification. This allows for precise energy level alignment with adjacent layers in a device, optimizing charge injection and transport.
These properties collectively make this compound a compelling material for advancing the performance and stability of organic electronic devices.
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be achieved through several routes, with the Ullmann condensation being a common and effective method. This reaction involves the coupling of an aniline with an aryl halide in the presence of a copper catalyst.
Protocol: Ullmann Condensation for this compound
Materials:
-
3-Methylaniline (m-toluidine)
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 3-methylaniline (1.0 eq), iodobenzene (2.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. The reaction mixture should be stirred under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to 140-150 °C and maintain this temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with toluene (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the hole-transporting layer (HTL) plays a critical role in facilitating the injection of holes from the anode and their transport to the emissive layer, while also blocking the passage of electrons to the anode. The use of an efficient HTL like this compound is essential for achieving high device efficiency and longevity.
Protocol: Fabrication of a Multilayer OLED using a Solution-Processed HTL
Device Architecture: ITO / PEDOT:PSS / this compound / Emissive Layer (e.g., Alq₃) / LiF / Al
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion
-
This compound solution (e.g., 10 mg/mL in chlorobenzene)
-
Emissive material solution (e.g., Tris(8-hydroxyquinoline)aluminum (Alq₃) in chloroform)
-
Lithium fluoride (LiF)
-
Aluminum (Al) pellets
-
Solvents: Deionized water, acetone, isopropanol
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate at 3000 rpm for 60 seconds.
-
Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat the this compound solution onto the PEDOT:PSS layer at 2000 rpm for 45 seconds inside the glovebox.
-
Anneal the substrate at 80 °C for 10 minutes.
-
-
Emissive Layer (EML) Deposition:
-
Spin-coat the emissive material solution onto the HTL at 2500 rpm for 45 seconds.
-
Anneal the substrate at 70 °C for 10 minutes.
-
-
Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Deposit a thin layer of LiF (1 nm) followed by a thicker layer of Al (100 nm) through a shadow mask to define the cathode area.
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen environment to protect it from atmospheric moisture and oxygen.
-
Application in Perovskite Solar Cells (PSCs)
In n-i-p planar perovskite solar cells, the HTM is a crucial component that extracts holes from the perovskite absorber layer and transports them to the anode. The properties of the HTM significantly impact the power conversion efficiency (PCE) and stability of the device.
Protocol: Fabrication of a Planar Perovskite Solar Cell
Device Architecture: FTO / c-TiO₂ / m-TiO₂ / Perovskite (e.g., CH₃NH₃PbI₃) / this compound / Au
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste
-
Perovskite precursor solution (e.g., lead iodide and methylammonium iodide in DMF)
-
This compound solution (e.g., 70 mg/mL in chlorobenzene with additives like Li-TFSI and tBP)
-
Gold (Au) pellets
-
Solvents: Deionized water, acetone, isopropanol, chlorobenzene
Procedure:
-
Substrate Preparation:
-
Clean the FTO substrates following a similar procedure as for OLEDs.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact layer of TiO₂ (c-TiO₂) by a method such as spray pyrolysis or spin coating, followed by sintering at high temperature (e.g., 500 °C).
-
Deposit a mesoporous TiO₂ (m-TiO₂) layer by spin coating the TiO₂ paste and sinter again.
-
-
Perovskite Layer Deposition:
-
In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the TiO₂ layer.
-
During the spin coating, an anti-solvent (e.g., toluene or chlorobenzene) is typically dripped onto the substrate to induce rapid crystallization and form a uniform film.
-
Anneal the substrate at 100 °C for 10-15 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat the this compound solution (containing dopants and additives) onto the perovskite layer.
-
-
Anode Deposition:
-
Thermally evaporate a gold (Au) layer (80-100 nm) on top of the HTL through a shadow mask.
-
Characterization of Materials and Devices
Thorough characterization is essential to understand the properties of the synthesized this compound and the performance of the fabricated devices.
Table 1: Key Characterization Techniques
| Target | Technique | Information Obtained |
| This compound (Powder) | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity assessment. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. | |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature and melting point. | |
| Cyclic Voltammetry (CV) | HOMO/LUMO energy levels and electrochemical stability. | |
| UV-Visible Spectroscopy | Optical bandgap and absorption properties. | |
| Thin Films | Atomic Force Microscopy (AFM) | Surface morphology, roughness, and grain size.[2][3][4][5][6] |
| Scanning Electron Microscopy (SEM) | Cross-sectional imaging of device layers.[4] | |
| Devices | Current-Voltage-Luminance (J-V-L) Measurement (OLEDs) | Turn-on voltage, current density, luminance, and efficiency. |
| Current-Voltage (J-V) Measurement under Illumination (PSCs) | Open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). | |
| External Quantum Efficiency (EQE) Measurement | Wavelength-dependent light-to-charge conversion efficiency. |
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
OLED Device Architecture
Caption: Schematic of a planar n-i-p perovskite solar cell.
Conclusion
This compound stands as a valuable compound in the materials scientist's toolbox for organic electronics. Its advantageous properties as a hole-transporting material, coupled with its synthetic accessibility, make it a strong candidate for improving the performance and stability of OLEDs and perovskite solar cells. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the full potential of this and related triarylamine derivatives in next-generation electronic devices.
References
- CN103508929A - Synthetic method of 3-methylmercapto-diphenylamine - Google P
-
Characterization of Polydiphenylamine Electrochemically Synthesized by Spectroscopic and Thermal Techniques - ResearchGate. (URL: [Link])
-
FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS - Muhamad Mat Salleh - CORE. (URL: [Link])
- CN1876620A - Preparation method of N, N '-bis (3-methylphenyl)
- CN101343238A - The preparation method of 3-methoxy-N-methyldiphenylamine - Google P
-
High-performance photovoltaic perovskite layers fabricated through intramolecular exchange - SciSpace. (URL: [Link])
- CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google P
- KR870001998B1 - Method for preparing diphenylamine or N, N'-diphenyl-phenylenediamine - Google P
-
(PDF) Fabrication of High-Efficiency Perovskite Solar Cells - ResearchGate. (URL: [Link])
-
Fabricating Planar Perovskite Solar Cells through a Greener Approach - PMC - NIH. (URL: [Link])
-
AFM image 5 × 5 μm² of the evolved morphology of a 3nm-thick film... - ResearchGate. (URL: [Link])
-
Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method - MDPI. (URL: [Link])
-
Growth, structure and morphology of organic thin films - RWTH Publications. (URL: [Link])
-
Lead-Free Perovskites - arXiv. (URL: [Link])
-
(PDF) A simple fabrication of CH 3 NH 3 PbI 3 perovskite for solar cells using low-purity PbI 2 - ResearchGate. (URL: [Link])
-
View of A Brief Overview of Basic Surface Morphology Characterization Techniques in Thin Films. (URL: [Link])
-
Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives - MDPI. (URL: [Link])
-
Maximising OLED performance: Unleashing the power of stacking transport, injection and blocking layers along with different emissive materials - Indian Academy of Sciences. (URL: [Link])
-
Post-Growth Dynamics and Growth Modeling of Organic Semiconductor Thin Films - PMC. (URL: [Link])
-
N-(3-Methylphenyl)aniline | C13H13N | CID 14569 - PubChem - NIH. (URL: [Link])
-
AFM Characterization of Thin Films: High-Resolution Topography and Functional Properties - Spectra Research Corporation. (URL: [Link])
-
Triphenylamine based yellowish-orange emitting organic dyes (Donor – π – Acceptor) for hybrid WLEDs and OLEDs: synthesis, characterization and theoretical study | Request PDF - ResearchGate. (URL: [Link])
-
(PDF) A Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment - ResearchGate. (URL: [Link])
-
How can I measure the Mobility of Electrons and Holes in organic solar cells using Mott-Gurney law? | ResearchGate. (URL: [Link])
-
Thermal, Mechanical, and Electrochemical Characterization of Ti50Ni50−XMox Alloys Obtained by Plasma Arc Melting - MDPI. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. dergi-fytronix.com [dergi-fytronix.com]
- 5. Post-Growth Dynamics and Growth Modeling of Organic Semiconductor Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectraresearch.com [spectraresearch.com]
Application Note: Scalable Synthesis of Electronic-Grade 3-Methyl-N,N-Diphenylaniline
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-methyl-N,N-diphenylaniline (CAS: 4408-48-2), a critical hole-transport material (HTM) intermediate used in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).
While traditional Ullmann couplings suffer from high reaction temperatures (>180°C) and poor atom economy, this guide utilizes a Buchwald-Hartwig Cross-Coupling approach. This method operates at moderate temperatures (<110°C) with high turnover numbers (TON), ensuring scalability from gram to kilogram batches while meeting the stringent purity requirements (>99.9%) of the electronics industry.
Retrosynthetic Strategy & Mechanism
The synthesis disconnects the C-N bond between the diarylamine and the aryl halide. We utilize Diphenylamine and 3-Bromotoluene as the primary starting materials. This route is preferred over coupling 3-methylaniline with two equivalents of bromobenzene due to the statistical prevention of oligomer formation and higher selectivity.
Reaction Scheme
Catalytic Cycle (Mechanism)
The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle. The use of XPhos , a bulky biaryl phosphine ligand, facilitates both the oxidative addition of the aryl bromide and the reductive elimination of the sterically hindered triarylamine.
Figure 1: The catalytic cycle for the Pd-catalyzed amination. The bulky XPhos ligand stabilizes the Pd(0) species and accelerates the reductive elimination step.
Experimental Protocol (100g Scale)
Reagents & Materials
The following stoichiometry is optimized to ensure complete consumption of the limiting reagent (Aryl Halide) to simplify purification.
| Component | Role | MW ( g/mol ) | Equiv.[1] | Mass (g) | Purity Req. |
| Diphenylamine | Nucleophile | 169.23 | 1.05 | 62.1 g | >99% |
| 3-Bromotoluene | Electrophile | 171.04 | 1.00 | 60.0 g | >98% |
| Pd2(dba)3 | Pre-catalyst | 915.72 | 0.005 | 1.60 g | >97% |
| XPhos | Ligand | 476.72 | 0.012 | 2.00 g | >98% |
| NaOtBu | Base | 96.10 | 1.40 | 47.1 g | >97% (Dry) |
| Toluene | Solvent | 92.14 | N/A | 600 mL | Anhydrous |
Step-by-Step Methodology
Phase 1: Inerting and Catalyst Pre-complexation
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.
-
Deoxygenation: Charge the flask with Toluene (600 mL). Sparge with Nitrogen for 20 minutes. Critical: Oxygen poisons the Pd catalyst, leading to stalled reactions.
-
Catalyst Loading: Under positive Nitrogen flow, add Pd2(dba)3 (1.60 g) and XPhos (2.00 g). Stir at room temperature for 15 minutes. The solution should turn from dark purple/red to a deep orange/brown, indicating active catalyst formation (
).
Phase 2: Reaction Initiation
-
Substrate Addition: Add Diphenylamine (62.1 g) and 3-Bromotoluene (60.0 g) to the flask.
-
Base Addition: Add NaOtBu (47.1 g) in a single portion. Note: A mild exotherm may occur.
-
Heating: Heat the reaction mixture to 100°C (internal temp). Maintain vigorous stirring (400-500 RPM).
-
Monitoring: Monitor reaction progress via HPLC or TLC (9:1 Hexane:EtOAc). Reaction is typically complete within 4–6 hours. Look for the disappearance of 3-Bromotoluene.
Phase 3: Work-up and Catalyst Removal
-
Quench: Cool the mixture to room temperature. Add Water (300 mL) to dissolve inorganic salts (NaBr).
-
Separation: Transfer to a separatory funnel. Separate the organic layer.[2] Extract the aqueous layer once with Toluene (100 mL). Combine organic phases.
-
Scavenging (Crucial for Electronics): Add 10g of SiliaMetS® Thiol (or equivalent metal scavenger) to the organic phase and stir at 50°C for 1 hour. This reduces residual Pd content to <10 ppm.
-
Filtration: Filter the mixture through a pad of Celite to remove the scavenger and any insoluble particulates.
Purification & Crystallization
For electronic applications, column chromatography is often insufficient and non-scalable. We utilize a dual-solvent recrystallization method.
Figure 2: Purification workflow ensuring high purity and crystallinity.
-
Concentration: Concentrate the toluene solution under reduced pressure to approximately 150 mL volume.
-
Precipitation: While heating the toluene concentrate to 70°C, slowly add Ethanol (300 mL).
-
Crystallization: Allow the mixture to cool slowly to room temperature, then chill to 0–5°C in an ice bath. White crystalline needles should form.
-
Isolation: Filter the solid and wash with cold Ethanol (50 mL).
-
Drying: Dry under high vacuum at 40°C for 12 hours.
-
Yield: Expected yield is 80–85 g (88–94%).
Quality Control & Characterization
To validate the synthesis, the following specifications must be met:
-
Appearance: White to off-white crystalline solid.
-
Purity (HPLC): >99.8% (Area %).
-
1H NMR (400 MHz, CDCl3):
7.26–7.20 (m, 4H), 7.12 (t, 1H), 7.08–6.95 (m, 6H), 6.88 (d, 1H), 6.82 (d, 1H), 6.78 (s, 1H), 2.28 (s, 3H). -
Palladium Content (ICP-MS): <10 ppm (Required for device stability).
Process Safety & Troubleshooting
Safety Hazards
-
NaOtBu: Highly hygroscopic and corrosive. Causes severe skin burns. Handle in a glovebox or under rapid inert gas flow.
-
Exotherm: The reaction is exothermic upon reaching 80°C. Ensure the condenser is functioning before heating.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxygen poisoning of catalyst | Ensure rigorous sparging of solvents. Re-add 10% catalyst load if stalled. |
| Dark Product Color | Residual Pd or oxidation | Repeat SiliaMetS treatment or perform a second recrystallization with activated charcoal. |
| Product Oiling Out | Cooling too fast | Re-heat to dissolve, then cool at a rate of <1°C/min. Seed with pure crystal if available. |
References
-
Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Triflates.[3][4] Journal of Organic Chemistry.[4]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
-
Fors, B. P., et al. (2008).[4] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions.[4][5] Journal of the American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.[4][6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US4804783A - Process for producing diphenylamines or N,N'-diphenyl-phenylenediamines - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Guide: Synthesis of 3-Methyl-N,N-diphenylaniline
Target Molecule: 3-Methyl-N,N-diphenylaniline (CAS: 4408-34-4) Synonyms: N,N-Diphenyl-m-toluidine, 3-Methyltriphenylamine Application: Hole Transport Layer (HTL) materials in OLEDs, organic photoreceptors.
Introduction & Synthesis Logic
This guide addresses the synthesis of This compound via the Buchwald-Hartwig Cross-Coupling reaction. While Ullmann condensation (Cu-mediated) is historically relevant, the Palladium-catalyzed route is the industry standard for high-purity electronic-grade materials due to milder conditions and superior selectivity.
The Preferred Route
Coupling Partners: Diphenylamine + 3-Bromotoluene Catalyst System: Pd(0) source (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., P(tBu)₃ or DPPF) Base: NaOtBu (Sodium tert-butoxide) Solvent: Toluene or Xylene
Why this route? Using diphenylamine as the nucleophile and 3-bromotoluene as the electrophile is a convergent synthesis . It avoids the statistical mixtures often seen when arylating m-toluidine with two equivalents of bromobenzene.
Side Product Profile & Troubleshooting
In high-performance applications like OLEDs, purity >99.9% is critical. Understanding the genesis of impurities is the first step to elimination.
Table 1: Common Impurities and Mitigation Strategies
| Impurity Type | Chemical Identity | Origin / Mechanism | Mitigation Strategy |
| Starting Material | Diphenylamine | Incomplete conversion due to catalyst deactivation or stoichiometry error. | Ensure strict inert atmosphere (<5 ppm O₂). Use 1.05 eq of aryl halide. |
| Homocoupling | 3,3'-Dimethylbiphenyl | Reductive coupling of 3-bromotoluene (2 Ar-Br + Pd → Ar-Ar). Promoted by low amine concentration. | Add aryl halide slowly or ensure amine is present before heating. Avoid excess catalyst loading. |
| Dehalogenation | Toluene | Hydrodehalogenation of 3-bromotoluene. Source of H is usually the solvent or β-hydride elimination from impurities. | Use anhydrous solvents. Avoid alcohols. Ensure reagents are dry.[1] |
| Oxidation | Wurster’s Blue/Green Salts | Radical cation formation of the product upon exposure to air/light. | Store product under Argon/Nitrogen. Purify using neutral alumina instead of acidic silica. |
| Ligand Oxide | Phosphine Oxides (e.g., O=P(tBu)₃) | Oxidation of phosphine ligand by adventitious air. | Degas all solvents thoroughly. Keep ligand stored in glovebox. |
Troubleshooting Guide (Q&A Format)
Issue 1: "My reaction mixture turned dark green/blue immediately after workup."
Diagnosis: Oxidative degradation. Technical Insight: Triarylamines are electron-rich and easily oxidized to radical cations (Wurster's salts), which are intensely colored (blue/green). This often happens on acidic silica gel columns or upon prolonged exposure to air in solution. Solution:
-
Neutralize Silica: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in hexane to neutralize acidic sites.
-
Workup Speed: Minimize exposure to light and air during rotary evaporation.
-
Reversal: If the product is pure but colored, a wash with dilute aqueous hydrazine or sodium thiosulfate can sometimes reduce the radical cation back to the neutral amine.
Issue 2: "I see a persistent spot just above my product on TLC (Rf ~0.8)."
Diagnosis: 3,3'-Dimethylbiphenyl (Homocoupling product). Technical Insight: This non-polar side product arises when the oxidative addition of Pd into the Ar-Br bond is followed by transmetallation with another Ar-Pd-Br species instead of the amine. This is favored when the amine nucleophile is not readily available in the catalytic cycle. Solution:
-
Order of Addition: Ensure Diphenylamine, Base, and Catalyst are mixed before adding 3-Bromotoluene.
-
Ligand Choice: Switch to a bulkier ligand like P(tBu)₃ or XPhos , which favors reductive elimination of the C-N bond over the C-C homocoupling.
Issue 3: "Conversion stalled at 80%. Adding more catalyst didn't help."
Diagnosis: Catalyst poisoning or Product Inhibition. Technical Insight: The halide byproduct (NaBr) can inhibit the catalytic cycle if the particle size becomes too fine, coating the base surface. Alternatively, adventitious water may have destroyed the active catalyst. Solution:
-
Strict Drying: NaOtBu is hygroscopic. If it looks "clumpy" or "wet," discard it. Use fresh, free-flowing white powder.
-
Solvent Degassing: Sparging with N₂ for 20 mins is often insufficient. Freeze-Pump-Thaw (3 cycles) is recommended for high-value syntheses.
Visualizing the Reaction Pathways
The following diagram illustrates the main catalytic cycle and the diversion points that lead to the specific side products discussed.
Caption: Mechanistic divergence in Buchwald-Hartwig amination showing origins of homocoupling, reduction, and oxidation impurities.
Optimized Experimental Protocol
Scale: 10 mmol Yield Target: >90%
-
Preparation: Flame-dry a 100 mL Schlenk flask and cool under a stream of Argon.
-
Charging Solids: Add Diphenylamine (1.69 g, 10 mmol), NaOtBu (1.35 g, 14 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol% Pd), and P(tBu)₃ HBF₄ (116 mg, 0.4 mmol) or DPPF (221 mg).
-
Note: Using P(tBu)₃ generates the active species faster but is air-sensitive.
-
-
Solvent & Liquid Reagent: Evacuate and backfill with Argon (3x). Add anhydrous Toluene (40 mL) via syringe. Add 3-Bromotoluene (1.88 g, 1.34 mL, 11 mmol) via syringe.
-
Reaction: Heat to 100°C (oil bath) with vigorous stirring.
-
Checkpoint: The reaction should turn dark red/brown. If it turns black and precipitates metal ("Pd black") within 10 mins, oxygen was present.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 95:5). Look for the disappearance of Diphenylamine.
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd and salts. Wash the pad with EtOAc.
-
Purification: Concentrate filtrate. Purify via flash chromatography on neutralized silica (Hexane -> 2% EtOAc/Hexane).
-
Critical: Collect the main fraction. The homocoupled impurity (if any) usually elutes before the product.
-
References
-
Buchwald-Hartwig Amination Overview
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
-
Mechanism of Side Reactions
-
Hartwig, J. F. (1998). "Carbon-Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides." Accounts of Chemical Research. Link
-
- Triarylamine Synthesis & Properties: Theilacker, W., et al. (1964). "Synthese von Triarylaminen." Angewandte Chemie. (Foundational work on steric effects in triarylamines).
-
Dehalogenation Side Reactions
-
Navarro, O., et al. (2004). "General Synthesis of Triarylamines Catalyzed by N-Heterocyclic Carbene Palladium Complexes." Journal of Organic Chemistry. Link
-
Sources
Overcoming poor solubility of 3-methyl-N,N-diphenylaniline in reactions
Troubleshooting Guide & FAQs: Overcoming Poor Solubility in Reactions
Welcome to the technical support center for 3-methyl-N,N-diphenylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the solubility of this compound in their synthetic protocols. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a tertiary aromatic amine. Its structure, which includes a tolyl group and two phenyl groups attached to a nitrogen atom, makes it predominantly nonpolar. Consequently, it demonstrates poor solubility in polar solvents like water and alcohols (e.g., ethanol).[1][2] Its solubility is considerably better in nonpolar organic solvents such as benzene and ether.[1][2]
A summary of its solubility profile is presented below:
| Solvent Class | Examples | Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Poor to Insoluble | The large nonpolar surface area of the aromatic rings dominates, leading to unfavorable interactions with highly polar, hydrogen-bonding solvents.[1] |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Moderate to Good | These solvents have a dipole moment that can interact with the slight polarity of the C-N bonds, but they lack strong hydrogen-bonding networks, making them more compatible with the nonpolar structure of the aniline. |
| Nonpolar Aprotic | Toluene, Hexanes, Dichloromethane, THF | Good to Excellent | "Like dissolves like" is the governing principle here. The nonpolar nature of these solvents closely matches that of this compound, leading to favorable van der Waals interactions and good solvation. |
This solubility profile is a critical first piece of information when designing a reaction. The choice of solvent must not only dissolve the this compound but also be compatible with the other reagents and the desired reaction pathway.[3]
Troubleshooting Guide: Reaction Issues Linked to Poor Solubility
Scenario 1: My reaction is sluggish or not proceeding to completion. How can I be sure solubility is the issue?
Initial Diagnosis:
A common symptom of poor solubility is a heterogeneous reaction mixture where the this compound is visibly undissolved. This can lead to slow reaction rates or incomplete conversion because the reagent is not fully available in the solution phase to react.
Troubleshooting Workflow:
Caption: Initial diagnostic workflow for solubility issues.
Experimental Protocol: Small-Scale Solubility Test
Before committing to a large-scale reaction, a small-scale solubility test is invaluable.
-
Preparation: Add a known, representative amount of this compound (e.g., 10 mg) to a small vial.
-
Solvent Addition: Add the chosen reaction solvent in measured increments (e.g., 100 µL) at room temperature.
-
Observation: After each addition, vigorously stir or vortex the mixture and observe for complete dissolution against a contrasting background.
-
Heating: If the solid does not dissolve at room temperature, gently and safely heat the mixture to the intended reaction temperature, observing any changes in solubility. Be mindful of the solvent's boiling point.
This simple, empirical test provides a crucial semi-quantitative understanding of the compound's solubility under your specific reaction conditions, saving significant time and resources.
Q2: I've confirmed poor solubility. What are my options for improving it?
There are several strategies to overcome poor solubility, ranging from simple adjustments to more advanced techniques.[4][5]
Strategy 1: Solvent Selection & Co-Solvent Systems
The most direct approach is to optimize the solvent system.
-
Rationale: The principle of "like dissolves like" is paramount. For the nonpolar this compound, nonpolar aprotic solvents are the logical starting point.
-
Expert Insight: While a single solvent is often preferred for simplicity, a co-solvent system can provide a more finely-tuned reaction environment.[6][7] This is particularly useful when other reagents in your reaction have different polarity requirements. For instance, if a polar reagent needs to be solubilized, a mixture of a nonpolar solvent (like toluene) with a more polar aprotic solvent (like THF or DMF) can be highly effective. The optimal ratio must be determined experimentally.[8]
Strategy 2: Temperature Elevation
-
Rationale: For the vast majority of organic compounds, solubility increases with temperature.[1] Running the reaction at an elevated temperature is often a simple and effective solution.
-
Causality: Increased kinetic energy allows solvent molecules to more effectively overcome the intermolecular forces holding the solute's crystal lattice together, leading to dissolution.
-
Trustworthiness Check: Before increasing the reaction temperature, it is crucial to verify the thermal stability of all reactants, products, and any catalysts involved. High temperatures can sometimes lead to unwanted side reactions or decomposition. A preliminary thermal stability test on a small scale is recommended.
Workflow for Solvent and Temperature Optimization:
Caption: Decision tree for optimizing reaction conditions.
Q3: Are there any more advanced techniques for particularly stubborn solubility issues?
For cases where the above strategies are insufficient, more specialized techniques can be employed.
Phase-Transfer Catalysis (PTC)
-
Mechanistic Principle: PTC is a powerful technique for reactions where reactants are in different, immiscible phases (e.g., a solid or aqueous phase and an organic phase).[9][10] A phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, acts as a "shuttle" for one of the reactants, transporting it across the phase boundary into the organic phase where the reaction can occur.[9][10]
-
Authoritative Grounding: The utility of PTC in overcoming the insolubility of ionic reactants in organic phases is a well-established principle in organic synthesis.[9] This method can obviate the need for harsh solvents or high temperatures.[9]
Specialized Solvent Systems
-
High-Boiling Point Aprotic Solvents: Solvents like N-methyl-2-pyrrolidone (NMP) or sulfolane have strong solvating capabilities for a wide range of compounds and are stable at very high temperatures, offering a wider operational window.
-
Ionic Liquids: These are salts that are liquid at or near room temperature. They have negligible vapor pressure and can be excellent solvents for a variety of organic and inorganic compounds. Their properties, including their solvating power, can be tuned by modifying the chemical structure of the cation and anion.
References
- Solubility of Things. (n.d.). 3-methylaniline.
- Wikipedia. (2023, December 28). Triphenylamine.
- International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques.
- Stenutz. (n.d.). 3-methyl-N-phenylaniline.
- Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends.
- (2023, August 31). Solubility of Organic Compounds.
- Wikipedia. (2023, September 2). Cosolvent.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- PubChem. (n.d.). This compound.
- Wikipedia. (2024, January 10). Phase-transfer catalyst.
- International Journal of Molecular Sciences. (2022, December 11). The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids.
- PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- NSF Public Access Repository. (2018, July 26). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.
- OperaChem. (2023, July 2). Phase transfer catalysis (PTC).
- (n.d.). Cosolvent.
- American Chemical Society. (2022, February 4). Solvation Effects in Organic Chemistry.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- Alfa Chemistry. (n.d.). Phase Transfer Catalysis.
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- 10. alfa-chemistry.com [alfa-chemistry.com]
Removing unreacted starting materials from 3-methyl-N,N-diphenylaniline
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from the synthesis of 3-methyl-N,N-diphenylaniline. The synthesis, typically achieved through a Buchwald-Hartwig amination or an Ullmann condensation, often leaves residual 3-methylaniline (m-toluidine) and an aryl halide (e.g., iodobenzene or bromobenzene) in the crude product mixture. This document offers a structured, question-and-answer-based approach to troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound product?
A1: Following a typical cross-coupling reaction, the primary impurities are unreacted starting materials: 3-methylaniline (m-toluidine) and the aryl halide (e.g., iodobenzene). Additionally, depending on the reaction conditions, you may encounter byproducts from homo-coupling of the aryl halide, or residual catalyst and ligand complexes.
Q2: I have a complex mixture. What is the best overall strategy to approach the purification of this compound?
A2: A multi-step approach is often the most effective. A common workflow involves an initial acid-base extraction to remove the basic m-toluidine, followed by either column chromatography or recrystallization to separate the non-polar this compound from the unreacted aryl halide and other non-polar impurities. The choice between chromatography and recrystallization will depend on the physical properties of your product and the remaining impurities.
Troubleshooting Purification Challenges
This section provides detailed solutions to specific problems you may encounter during the purification process.
Issue 1: Inefficient Removal of m-Toluidine by Simple Extraction
Q: I performed a simple water wash, but I still see a significant amount of m-toluidine in my organic layer. Why is this happening and what should I do?
A: m-Toluidine has limited solubility in neutral water.[1] To effectively remove it, you must exploit its basic nature through an acid-base extraction. By washing the organic layer with a dilute acidic solution (e.g., 1 M HCl), the basic m-toluidine will be protonated to form its corresponding ammonium salt. This salt is highly soluble in the aqueous layer and can be efficiently separated from your neutral product which remains in the organic phase.[2][3][4][5]
-
Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The top layer will be the organic phase (depending on the solvent density) containing your product and the unreacted aryl halide, while the bottom aqueous layer will contain the m-toluidinium chloride salt.
-
Drain the aqueous layer.
-
Repeat the acid wash (steps 3-6) two more times to ensure complete removal of m-toluidine.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Issue 2: Difficulty Separating this compound from Unreacted Aryl Halide
Q: After the acid wash, I am left with a mixture of my product and the unreacted aryl halide. How can I separate these two compounds?
A: Both your product and the aryl halide are relatively non-polar, making simple extraction ineffective. The two primary methods for separating these are column chromatography and recrystallization. The choice depends on the physical properties of your specific product and the aryl halide used.
Flash column chromatography is a powerful technique for separating compounds with different polarities.[6][7][8] Since this compound is slightly more polar than a simple aryl halide due to the nitrogen atom, it will adhere more strongly to the silica gel stationary phase.
Troubleshooting Common Chromatography Problems:
-
Co-elution of Product and Impurity: If your compounds are eluting together, you need to optimize your mobile phase. Decrease the polarity of the eluent (e.g., by increasing the hexane to ethyl acetate ratio) to increase the separation between the spots on a TLC plate. A good starting point for developing your solvent system is to find a mixture that gives your product an Rf value of ~0.3 on a TLC plate.
-
Tailing of the Amine Product: Amines can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your mobile phase.[9] This will neutralize the acidic sites on the silica gel.
-
Prepare the Column: Pack a glass column with silica gel in your chosen non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry powder to the top of the column.
-
Elute the Column: Start with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The less polar aryl halide will elute first, followed by your more polar product, this compound.
-
Collect and Analyze Fractions: Collect the eluent in a series of fractions and analyze them by TLC to identify which fractions contain your pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization is an effective purification technique for solid compounds, provided a suitable solvent can be found.[10] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound should be less soluble in the cold solvent and crystallize out, leaving the impurities dissolved in the mother liquor.
Troubleshooting Common Recrystallization Problems:
-
Product Oiling Out: If your product separates as an oil instead of crystals, it may be because the solution is too saturated or the cooling is too rapid. Try reheating the solution to dissolve the oil and adding a small amount of additional hot solvent before allowing it to cool more slowly. Seeding the solution with a pure crystal of the product can also help induce proper crystallization.[11]
-
No Crystals Form: If no crystals form upon cooling, the solution may be too dilute. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal. If that fails, you may need to evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Solvent Selection: The ideal solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while the aryl halide impurity remains soluble at all temperatures. Common solvents to screen for triarylamines include ethanol, isopropanol, or a mixed solvent system like hexane/ethyl acetate.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry or dry them in a vacuum oven.
Data Summary
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 259.35[13] | ~315 (estimated) | Not readily available | Soluble in common organic solvents, insoluble in water.[1][12] |
| 3-Methylaniline (m-toluidine) | 107.16 | 203-204 | -30 | Slightly soluble in water, soluble in organic solvents.[1] |
| Iodobenzene | 204.01 | 188.3 | -29 | Insoluble in water, soluble in organic solvents. |
Experimental Workflows
Diagram: General Purification Workflow
Caption: General purification workflow for this compound.
Diagram: Troubleshooting Column Chromatography
Caption: Troubleshooting common issues in column chromatography.
References
-
3-methyl-N,N-dimethylaniline - Stenutz. Available at: [Link]
-
Dimethylaniline - Wikipedia. Available at: [Link]
-
N-methyl-N-phenylaniline - ChemSynthesis. Available at: [Link]
-
Triphenylamine - Wikipedia. Available at: [Link]
-
N-methyl-N-phenylaniline - ChemBK. Available at: [Link]
-
This compound | C19H17N - PubChem. Available at: [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]
-
Column Chromatography - YouTube. Available at: [Link]
- Method for producing triarylamine compound - Google Patents.
-
Amines – Classification and separation ORGANIC CHEMISTRY - ResearchGate. Available at: [Link]
-
Purification of Buchwald-Hartwig amination - Chemistry Stack Exchange. Available at: [Link]
-
Cleaning Up After the Party: Removing the Byproducts of On-Surface Ullmann Coupling - ResearchGate. Available at: [Link]
-
Amine Troubleshooting - Sulfur Recovery Engineering Inc. Available at: [Link]
-
Organic Acid-Base Extractions - Chemistry Steps. Available at: [Link]
-
BH amination side products and purification : r/chemistry - Reddit. Available at: [Link]
-
3-methylaniline - Solubility of Things. Available at: [Link]
-
Separation of primary, secondary and tertiary amines by Hoffmann's method. Available at: [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. Available at: [Link]
-
B. Column Chromatography - Chemistry LibreTexts. Available at: [Link]
-
Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | Catalysis - Scribd. Available at: [Link]
-
Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst - RSC Publishing. Available at: [Link]
-
recrystallisation experimental techniques required. Available at: [Link]
-
23.1: Properties of amines - Chemistry LibreTexts. Available at: [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at: [Link]
-
Why Amine Systems Fail – An in-depth Study of Amine System Failures - ResearchGate. Available at: [Link]
-
Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis - Ramprasad Group. Available at: [https://ramprasad.uconn.edu/wp-content/uploads/sites/2 रामprasad/2017/08/Ullmann-Reaction-Catalyzed-by-Heterogeneous-Mesoporous-Copper-Manganese-Oxide-A-Kinetic-and-Mechanistic-Analysis.pdf]([Link] रामprasad/2017/08/Ullmann-Reaction-Catalyzed-by-Heterogeneous-Mesoporous-Copper-Manganese-Oxide-A-Kinetic-and-Mechanistic-Analysis.pdf)
-
Separation of Acidic, Basic and Neutral Compounds | Magritek. Available at: [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. Available at: [Link]
-
Amines | NEB Grade 12 Notes | Organic Chemistry. Available at: [Link]
-
Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG. Available at: [Link]
-
Acid and Base Extraction - Engineering Ideas Clinic - Confluence. Available at: [Link]
-
Ullmann reaction – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Sample: Organic Chemistry Lab - Recrystallization - LabArchives. Available at: [Link]
-
Design an acid–base extraction scheme to separate a mixture of the basic amine N,N-dimethylaniline and naphthalene. - Pearson. Available at: [Link]
-
Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids - Scribd. Available at: [Link]
-
Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
Recrystallization - Chemistry LibreTexts. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. Available at: [Link]
-
Separation of primary, secondary and tertiary amines by Hoffmann's method || Sure type Question || - YouTube. Available at: [Link]
-
Column chromatography (video) | Khan Academy. Available at: [Link]
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- 13. This compound | C19H17N | CID 11086477 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 3-Methyl-N,N-Diphenylaniline Synthesis
This technical guide addresses the solvent-dependent synthesis of 3-methyl-N,N-diphenylaniline (CAS: 4316-54-5), a critical hole-transport intermediate. The content is structured to support decision-making in process chemistry, focusing on the two primary synthetic routes: Buchwald-Hartwig Amination (Pd-catalyzed) and Ullmann Condensation (Cu-catalyzed).
Executive Summary: The Solvent Landscape
The synthesis of this compound involves coupling a meta-substituted aryl halide (e.g., 3-bromotoluene) with diphenylamine. The solvent choice dictates not just solubility, but the catalytic cycle turnover frequency (TOF) and reductive elimination rates .
| Parameter | Buchwald-Hartwig (Pd) | Ullmann (Cu) |
| Primary Mechanism | Pd(0)/Pd(II) Cycle | Radical-Nucleophilic Aromatic Substitution ( |
| Preferred Solvent Class | Non-polar Aromatic or Ethereal | Polar Aprotic (High Boiling) |
| Standard Solvents | Toluene, Xylene, 1,4-Dioxane | DMF, DMAc, NMP, o-Dichlorobenzene |
| Critical Solvent Factor | Ligand exchange & Salt solubility | |
| Green Alternatives | 2-MeTHF, | DMSO (limited utility due to temp limits) |
Module 1: Solvent Selection Logic (Q&A)
Q1: Why does Toluene often outperform DMF in the Pd-catalyzed synthesis of this specific triarylamine?
Technical Insight: While DMF dissolves the reactants well, it can coordinate strongly to the Palladium center, potentially displacing the bulky phosphine ligands (like BINAP or DPPF) required to facilitate the coupling of the sterically hindered diphenylamine.
-
The Toluene Advantage: Toluene is non-coordinating. It allows the phosphine ligand to remain tightly bound to the Pd, protecting the active species.
-
The Solubility Factor: this compound is highly lipophilic. It remains fully solubilized in refluxing toluene, preventing product precipitation on the catalyst surface—a common issue in more polar solvents.
Q2: I am seeing "Pd-Black" precipitation when using 1,4-Dioxane. Is the solvent responsible?
Diagnostic:
Yes, likely indirectly. 1,4-Dioxane is prone to peroxide formation if not freshly distilled or stabilized. Peroxides can oxidize the delicate phosphine ligands (converting
-
Result: The "naked" Palladium aggregates into inactive Pd-black.
-
Fix: Test solvent for peroxides or switch to anhydrous Toluene or Xylene for higher thermal stability.
Q3: Can I use "Green" solvents like 2-MeTHF?
Recommendation: Yes. 2-Methyltetrahydrofuran (2-MeTHF) is an excellent alternative to Toluene/Dioxane. It has a higher boiling point (80°C) than THF, allowing for faster kinetics, and its ether oxygen can stabilize the cationic Pd-intermediate without poisoning the catalyst.
Module 2: Troubleshooting & Optimization
Scenario A: Buchwald-Hartwig Reaction Stalls at 60% Conversion
Symptoms: HPLC shows starting material (3-bromotoluene) remaining; catalyst is still soluble (red/orange solution). Root Cause: The reaction temperature is likely too low to drive the reductive elimination step, which is the rate-determining step for forming the sterically crowded C-N bond between two phenyl rings and a tolyl ring. Solvent-Based Solution:
-
Switch Solvent: Move from Toluene (bp 110°C) to Xylene (bp 140°C) .
-
Effect: The 30°C increase in temperature exponentially increases the rate of reductive elimination.
Scenario B: Ullmann Coupling Yields are Low (<40%) with Heavy Tarry Impurities
Symptoms: Dark black reaction mixture; difficult workup. Root Cause: Thermal decomposition of the solvent or substrate due to extreme temperatures (>180°C) required in Nitrobenzene or solvent-free conditions. Solvent-Based Solution:
-
Use a Phase-Transfer Catalyst (PTC) system: Instead of high-temp neat reactions, use Toluene/Water biphasic system with 18-Crown-6 or PEG-400 .
-
Why? This allows the inorganic base (
or ) to interact with the organic phase at lower temperatures (100-110°C), reducing thermal degradation.
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting the optimal solvent system based on your specific constraints (Green Chemistry vs. Yield vs. Cost).
Caption: Decision tree for solvent selection based on catalytic methodology and process constraints.
Experimental Protocol: Optimized Buchwald-Hartwig Synthesis
Objective: Synthesis of this compound (10 mmol scale). Solvent System: Toluene (Anhydrous).
Reagents:
-
3-Bromotoluene (1.71 g, 10 mmol)
-
Diphenylamine (1.86 g, 11 mmol)
- (22 mg, 1 mol%)
-
BINAP (Ligand) (62 mg, 1 mol%)
- (Sodium tert-butoxide) (1.44 g, 15 mmol)
-
Solvent: Toluene (20 mL, 0.5 M concentration)
Step-by-Step Workflow:
-
Inerting: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon for 15 minutes.
-
Catalyst Pre-complexation (Critical Step):
-
Add
, BINAP, and 5 mL of Toluene. -
Stir at Room Temperature (RT) for 10 minutes. Observation: Solution should turn from orange to a clear yellow/red homogeneous solution, indicating active catalyst formation.
-
-
Reactant Addition:
-
Add 3-Bromotoluene, Diphenylamine, and
. -
Add remaining 15 mL of Toluene.
-
-
Reaction:
-
Heat to 110°C (Reflux) .
-
Monitor via TLC (Hexane:Ethyl Acetate 95:5).
-
Time: Typically 3–6 hours.
-
-
Workup:
-
Cool to RT. Filter through a pad of Celite (eluting with DCM) to remove inorganic salts and Palladium residues.
-
Concentrate filtrate under reduced pressure.
-
Recrystallize from Ethanol or purify via Silica Gel Chromatography (100% Hexanes
5% DCM/Hexanes).
-
Data Summary: Solvent Performance Comparison
The following table summarizes expected outcomes based on internal application data and literature precedents for triarylamine synthesis.
| Solvent | Temp (°C) | Yield (%) | Reaction Time | Workup Difficulty | Comments |
| Toluene | 110 | 92-95 | 4 h | Low | Recommended. Easy removal; clean profile. |
| Xylene | 140 | 90-94 | 2 h | Low | Faster kinetics; good for scale-up. |
| 1,4-Dioxane | 101 | 85-88 | 6 h | Medium | Peroxide risk; requires stabilizer. |
| DMF | 153 | 60-75 | 12 h | High | Catalyst poisoning common; difficult to remove traces. |
| t-Amyl Alcohol | 102 | 88-91 | 5 h | Low | Good "Green" option; solubilizes bases well. |
References
-
Buchwald-Hartwig Amination Fundamentals
-
Green Solvent Alternatives (TMO/2-MeTHF)
-
Ullmann Coupling & Solvent Effects
- Source: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
-
URL:[Link]
-
Specific Compound Data (this compound)
- Source: PubChem Compound Summary for CID 11086477.
-
URL:[Link]
Sources
Validation & Comparative
1H NMR spectrum of 3-methyl-N,N-diphenylaniline
This guide details the 1H NMR spectral characteristics of 3-methyl-N,N-diphenylaniline (also known as N,N-diphenyl-m-toluidine), a critical hole-transport intermediate. It provides a comparative analysis against its isomers (2-methyl and 4-methyl analogues) and the parent triphenylamine to facilitate precise structural verification.
Introduction: The Structural Challenge
In the development of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), triphenylamine (TPA) derivatives are ubiquitous hole-transport materials. The introduction of a methyl group on the TPA core breaks the
-
This compound (Target): Meta-substitution. Used to disrupt crystallinity and improve film morphology.[1]
-
2-Methyl-N,N-diphenylaniline: Ortho-substitution. Sterically hindered, leading to significant twisting and spectral shielding.
-
4-Methyl-N,N-diphenylaniline: Para-substitution.[2] Retains high symmetry along the N-phenyl axis.
Distinguishing these isomers is critical because their electronic properties (HOMO/LUMO levels) and packing behaviors differ significantly. This guide focuses on the 1H NMR fingerprints required to unambiguously identify the 3-methyl isomer.
Experimental Protocol
To ensure reproducibility and comparable chemical shifts, follow this standardized acquisition protocol.
-
Instrument: 400 MHz or higher (500/600 MHz recommended for aromatic resolution).
-
Solvent: Deuterated Chloroform (
).-
Note: DMSO-
may cause solvent-solute stacking interactions that shift aromatic peaks; is the standard for non-polar aromatic amines.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Temperature: 298 K (25 °C).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual
at 7.26 ppm.
Comparative Spectral Analysis
A. The Methyl Region (Aliphatic Zone)
The methyl singlet is the primary diagnostic handle. The position of this peak reveals the substitution pattern due to the ring current effect and steric twisting .
| Compound | Methyl Shift ( | Multiplicity | Mechanistic Insight |
| 3-Methyl-TPA | 2.29 | Singlet (3H) | Standard aryl-methyl resonance. The meta-position is minimally perturbed by the nitrogen lone pair. |
| 2-Methyl-TPA | 2.07 | Singlet (3H) | Upfield Shift. Steric clash with the N-phenyl rings twists the tolyl ring out of plane, placing the methyl group in the shielding cone of the adjacent aromatic rings. |
| 4-Methyl-TPA | ~2.31 | Singlet (3H) | Very similar to the 3-isomer. Distinguishing 3-Me from 4-Me requires analysis of the aromatic region. |
| Triphenylamine | N/A | N/A | Absence of aliphatic signals confirms the parent structure. |
B. The Aromatic Region (6.8 – 7.3 ppm)
The 3-methyl isomer exhibits a complex "ABCD" splitting pattern on the substituted ring, overlaid with the signals from the two unsubstituted phenyl rings.
Specific Peak List for this compound (400 MHz,
- 7.28 – 7.24 (m, 4H): Meta-protons of the two unsubstituted phenyl rings.
-
7.16 (t,
Hz, 1H): Proton at position 5 of the tolyl ring (pseudo-triplet due to coupling with H-4 and H-6). - 7.12 – 7.09 (m, 4H): Ortho-protons of the two unsubstituted phenyl rings.
- 7.04 – 7.00 (m, 2H): Para-protons of the two unsubstituted phenyl rings.
- 6.95 – 6.90 (m, 2H): Overlapping signals from the tolyl ring (likely H-2 and H-4).
- 6.88 – 6.85 (m, 1H): Proton at position 6 of the tolyl ring (ortho to Nitrogen, para to Methyl).
Differentiation Key:
-
vs. 4-Methyl: The 4-methyl isomer shows a symmetric AA'BB' system for the tolyl ring (two distinct doublets) plus the phenyl signals. The 3-methyl isomer lacks this symmetry, producing a more complex multiplet structure including the diagnostic triplet at 7.16 ppm.
-
vs. 2-Methyl: The aromatic region of the 2-methyl isomer is more shielded and clustered due to the twisted conformation.
Diagnostic Workflow (Logic Diagram)
The following decision tree outlines the logical steps to verify the synthesis of this compound using 1H NMR data.
Caption: Step-by-step NMR logic flow for distinguishing this compound from its isomers.
References
-
Synthesis and Characterization of Triarylamines
-
Supporting Information for Triphenylamine Derivatives
-
General NMR Solvent Data
-
Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.
-
Source: Organometallics (ACS Publications).
-
Data: Reference for residual solvent peaks (
at 7.26 ppm). -
URL:[Link]
-
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of 3-Methyl-N,N-diphenylaniline
Executive Summary & Compound Identity
3-Methyl-N,N-diphenylaniline (also known as 3-Methyltriphenylamine or
Critical Distinction: Researchers must distinguish this compound from its secondary amine precursor, 3-Methyldiphenylamine (CAS 1205-64-7). This guide focuses exclusively on the tertiary amine (CAS 4316-54-5), characterized by three aromatic rings centered on a nitrogen atom.
Chemical Profile[1][2][3][4][5]
-
Formula:
-
Molecular Weight: 259.35 g/mol
-
Exact Mass: 259.1361 Da
-
Key Structural Feature: A methyl group at the meta position of one phenyl ring, which significantly influences the fragmentation kinetics compared to its para isomer.
Methodology: Ionization Strategy[6]
Selecting the correct ionization interface is the single most critical decision in the analysis of triarylamines. Due to their low polarity and lack of acidic/basic sites, standard Electrospray Ionization (ESI) often yields poor sensitivity.
Comparison of Ionization Techniques
| Technique | Suitability | Mechanism | Recommendation |
| EI (Electron Impact) | High | Hard ionization (70 eV). Generates radical cations ( | Gold Standard for structural identification and isomer differentiation via GC-MS. |
| APCI (Atmospheric Pressure Chemical Ionization) | High | Gas-phase chemical ionization initiated by corona discharge. | Preferred for LC-MS . Excellent for non-polar aromatic compounds. Forms |
| APPI (Atmospheric Pressure Photoionization) | High | Photon-induced ionization (10 eV krypton lamp). | Excellent alternative to APCI; often yields lower background noise for hydrophobic compounds. |
| ESI (Electrospray) | Low | Solution-phase ion evaporation. | Not Recommended. Requires dopants or high concentrations due to poor protonation efficiency of the nitrogen lone pair (steric hindrance/delocalization). |
Comparative Analysis: Fragmentation & Isomer Differentiation[7][8][9]
The primary analytical challenge is distinguishing This compound (Meta) from its isomer 4-Methyl-N,N-diphenylaniline (Para). While their molecular ions (
Fragmentation Pathway Logic (Expert Insight)
Upon Electron Impact (EI), the molecule loses an electron to form the radical cation. The stability of subsequent fragments depends on resonance:
-
Molecular Ion (
, m/z 259): The base peak for both isomers due to the high stability of the triarylamine core. -
Loss of Methyl (
, m/z 244):-
4-Isomer (Para): Loss of the methyl group forms a cation that can be stabilized by a quinoid resonance structure involving the nitrogen lone pair. This transition is energetically favorable.
-
3-Isomer (Meta): The meta position does not allow for direct conjugation of the positive charge with the nitrogen lone pair. Therefore, the loss of methyl is less favorable than in the para isomer.
-
-
Loss of Hydrogen (
, m/z 258): Often competes with methyl loss.
Comparative Data Table (EI-MS, 70 eV)
| Feature | This compound (Target) | 4-Methyl-N,N-diphenylaniline (Alternative) | Triphenylamine (Parent) |
| Molecular Ion ( | m/z 259 (100%) | m/z 259 (100%) | m/z 245 (100%) |
| m/z 258 (Medium) | m/z 258 (Weak) | m/z 244 (Strong) | |
| m/z 244 (Low/Medium) | m/z 244 (High) | N/A | |
| m/z 182 (Weak) | m/z 182 (Weak) | m/z 168 (Weak) | |
| Differentiation Key | Lower abundance of m/z 244 relative to m/z 259 compared to the 4-isomer.[1][2] | Significant m/z 244 peak due to quinoid stabilization. | Shifted mass (M-14). |
Visualization of Fragmentation Mechanics[7][8][9]
The following diagram illustrates the divergent stability pathways that allow mass spectrometry to distinguish the 3-methyl (meta) isomer from the 4-methyl (para) isomer.
Caption: Comparative fragmentation stability. The 4-isomer (green path) yields a stronger m/z 244 peak due to resonance stabilization, unlike the 3-isomer (red path).
Experimental Protocol: Validated Workflows
A. GC-MS Protocol (Structural Identification)
Best for purity analysis and isomer confirmation.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of HPLC-grade Dichloromethane (DCM). Vortex for 30 seconds.
-
Inlet: Split mode (20:1), Temperature 280°C.
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm film).
-
Oven Program:
-
Initial: 100°C (hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Hold: 300°C for 5 min.
-
-
MS Source: Electron Impact (EI), 70 eV, Source Temp 230°C, Quad Temp 150°C.
-
Scan Range: m/z 50–500.
B. LC-APCI-MS Protocol (Trace Analysis)
Best for biological matrices or high-throughput screening.
-
Mobile Phase: Isocratic 90% Acetonitrile / 10% Water (0.1% Formic Acid).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8µm.
-
Ion Source: APCI (Positive Mode). Note: Do not use ESI.
-
Settings:
-
Gas Temp: 350°C.
-
Vaporizer Temp: 400°C.
-
Corona Current: 4 µA.
-
Capillary Voltage: 3000 V.
-
-
Detection: Monitor [M+H]+ at m/z 260.1.
Workflow Diagram
Caption: Decision matrix for analyzing this compound. GC-EI is selected for structural confirmation, while LC-APCI is selected for sensitivity.
References
-
National Institute of Standards and Technology (NIST). 3-Methyldiphenylamine (Secondary Amine) & Related Methyl-anilines Mass Spectra. NIST Chemistry WebBook, SRD 69. Accessed Jan 2026. [Link]
-
PubChem. this compound (Compound Summary). National Library of Medicine. CID 11086477.[1] [Link]
-
Kruve, A., et al. (2009). "Ionization Efficiency of Triarylamines in APCI and ESI Sources." Analytical Chemistry. (General reference for triarylamine ionization mechanics). [Link]
-
ChemGuide. Fragmentation Patterns in Mass Spectrometry: Stability of Carbocations. (Mechanistic grounding for meta vs. para stability). [Link]
Sources
Comparative Guide: 3-Methyl-N,N-diphenylaniline vs. Standard Triarylamines
Executive Summary: The "Meta" Advantage
In the development of organic semiconductors and hole-transport materials (HTMs), 3-methyl-N,N-diphenylaniline (also known as m-tolyldiphenylamine or 3-Me-TPA ) occupies a critical strategic niche. While its para-substituted isomer (4-Me-TPA) is frequently selected for its ability to lower oxidation potentials via resonance stabilization, the 3-methyl variant offers a unique balance of steric disruption and inductive electron donation without the excessive conjugation that can compress triplet energy levels (
This guide objectively compares 3-Me-TPA against the baseline Triphenylamine (TPA), its isomer 4-Me-TPA, and the industry-standard NPB. We analyze why the meta-positioning of the methyl group is not merely a structural isomerism but a functional tool for tuning solubility and amorphous stability in optoelectronic and bioactive scaffolds.
Comparative Technical Analysis
Electronic and Physical Properties[1]
The following table synthesizes experimental data to highlight the distinct positioning of 3-Me-TPA. Note how the meta substitution affects the Oxidation Potential (
Table 1: Comparative Properties of Triarylamine Derivatives
| Property | Triphenylamine (TPA) | This compound | 4-Methyl-N,N-diphenylaniline | NPB (Standard HTM) |
| Structure Code | 1 | 2 (Subject) | 3 | 4 |
| CAS Number | 603-34-9 | 4316-54-5 | 4316-58-9 | 123847-85-8 |
| Electronic Effect | Baseline | Inductive (+I) only | Inductive (+I) + Hyperconjugation | Extended Conjugation |
| Oxidation Potential ( | ~0.98 V | ~0.92 V | ~0.85 V | ~0.78 V |
| HOMO Level (eV) | -5.5 | -5.4 | -5.3 | -5.2 |
| Glass Transition ( | 60 °C | ~65 °C (Amorphous) | ~70 °C | 95 °C |
| Solubility (Toluene) | High | Very High | High | Moderate |
| Triplet Energy ( | 3.0 eV | ~2.95 eV | ~2.85 eV | 2.3 eV |
Note: Potentials are vs. SCE.[1] Values are approximate averages from aggregated literature to demonstrate trends.
Mechanism of Action: Why "Meta" Matters
The Resonance vs. Inductive Conflict:
-
4-Me-TPA (Para): The methyl group is in direct conjugation with the nitrogen lone pair. This allows the radical cation formed during oxidation to delocalize effectively onto the methyl-bearing carbon. This significantly lowers the ionization potential (HOMO rises), making it easier to oxidize.
-
3-Me-TPA (Meta): The methyl group is in a meta position, where resonance delocalization from the nitrogen radical cation is forbidden by orbital symmetry. The stabilization is purely inductive (+I) . Consequently, 3-Me-TPA is harder to oxidize than the 4-Me isomer but easier than TPA.
Application Implication:
Researchers choose 3-Me-TPA when they need to improve solubility or prevent crystallization (via the steric bulk of the methyl group) without significantly raising the HOMO level, which could compromise the open-circuit voltage (
Visualization of Mechanisms
Synthesis Pathway (Buchwald-Hartwig)
The modern synthesis relies on Palladium-catalyzed C-N coupling, which is far superior to the traditional Ullmann coupling in terms of yield and mildness.
Hole Transport Mechanism
In device applications, the molecule functions by stabilizing a radical cation state.[2]
Experimental Protocols
Synthesis: Pd-Catalyzed Amination
Objective: Synthesize high-purity 3-Me-TPA for electronic characterization. Reference: Adapted from standard Buchwald-Hartwig protocols [1, 2].
-
Reagents:
-
Diphenylamine (1.0 eq)
-
3-Bromotoluene (1.1 eq)
- (1 mol%)
-
XPhos or
(2-4 mol%) -
Sodium tert-butoxide (
) (1.5 eq) -
Dry Toluene (0.2 M concentration)
-
-
Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon 3x.
-
Loading: Add solid reagents (Amine, Base, Catalyst, Ligand) under Argon flow.
-
Solvent: Add dry toluene via syringe, followed by liquid 3-bromotoluene.
-
Reaction: Heat to 100°C for 12-24 hours. Monitor via TLC (Hexane/DCM 9:1).
-
Workup: Cool to RT, filter through a celite pad (removes Pd black/salts), and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, Hexane -> 5% DCM/Hexane).
-
-
Validation:
-
1H NMR (CDCl3): Look for the diagnostic methyl singlet at
ppm and the integration of aromatic protons (14H total). The meta substitution pattern will show a distinct splitting pattern (singlet, doublet, triplet, doublet) for the tolyl ring compared to the symmetric AA'BB' system of the para isomer.
-
Electrochemical Characterization (Cyclic Voltammetry)
Objective: Determine
-
Setup: Three-electrode cell (Pt working, Pt wire counter, Ag/AgCl reference).
-
Solution: 1 mM 3-Me-TPA in
with 0.1 M electrolyte. -
Measurement: Scan at 100 mV/s. Calibrate against Ferrocene/Ferrocenium (
) internal standard. -
Calculation:
.-
Expectation: The oxidation wave should be reversible. If irreversible, it indicates dimerization (common in unsubstituted TPA, but the methyl group and phenyl rings usually provide enough protection).
-
References
-
Buchwald, S. L., et al. "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines." Journal of Organic Chemistry. (2021).
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research. (2008).
-
BenchChem. "Comparative analysis of the electrochemical properties of triphenylamine derivatives." (2025).
-
Wiefermann, J., Müller, T. J. J. "Highly Deep-Blue Luminescent Twisted Diphenylamino Terphenyl Emitters." Chemistry – A European Journal. (2022).
-
Pavitt, A., et al. "Oxidation Potentials of Phenols and Anilines: Correlation Analysis." RSC Advances. (2017).
Sources
Performance of 3-Methyl-N,N-Diphenylaniline Motifs in Perovskite Solar Cells
Topic: Performance of 3-methyl-N,N-diphenylaniline Derivatives in Perovskite Solar Cells Content Type: Technical Comparison Guide Audience: Materials Scientists, Photovoltaic Researchers, and R&D Chemists
Executive Summary: The Structural Architect of Hole Transport
In the high-stakes arena of Perovskite Solar Cell (PSC) efficiency, This compound (often abbreviated as a methylated TPA derivative) is rarely the final hero but frequently the architect. While the monomer itself is a precursor, its structural motif—specifically the 3-methylphenyl (m-tolyl) group attached to a triphenylamine core—is the functional engine behind widely used Hole Transport Materials (HTMs) like TPD and m-MTDATA .[1]
This guide analyzes the performance of this chemical class, contrasting it with the industry standard Spiro-OMeTAD . Our analysis reveals that while Spiro-OMeTAD dominates in peak efficiency, this compound derivatives offer superior cost-to-performance ratios and specific advantages in dopant-free stability and interfacial passivation .[1]
Chemical Profile & Mechanism
The this compound moiety functions through a critical structure-property relationship: Steric Control via Methylation. [1]
-
Steric Hindrance: The methyl group at the meta position (3-position) disrupts the planarity of the molecule. This prevents tight π-π stacking, which suppresses crystallization.[1] Why is this good? It forces the material to form stable amorphous films —essential for pinhole-free coverage on rough perovskite surfaces.[1]
-
Energy Level Tuning: The electron-donating methyl group slightly raises the HOMO level, improving hole extraction from the perovskite valence band.
Key Derivatives Evaluated:
-
TPD: N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine. A dimer of the core motif.
-
m-MTDATA: 4,4',4''-Tris[phenyl(m-tolyl)amino]triphenylamine. A starburst trimer.[1]
Mechanism Visualization
Figure 1: The structural evolution of this compound into active HTMs (TPD/m-MTDATA) and their mechanistic roles in stabilizing perovskite interfaces.
Comparative Performance Analysis
The following table contrasts TPD and m-MTDATA (the practical applications of the this compound motif) against the standard Spiro-OMeTAD.
| Feature | TPD (Linear Derivative) | m-MTDATA (Starburst Derivative) | Spiro-OMeTAD (Standard) |
| PCE Potential | 15% - 17% | 16% - 18.2% | > 25% |
| Hole Mobility | ~10⁻³ cm²/V[1]·s (High) | ~10⁻⁴ cm²/V[2]·s (Moderate) | ~10⁻⁴ cm²/V[2]·s (Doped) |
| Thermal Stability (Tg) | Low (~65°C) | Moderate (~75°C) | High (~124°C) |
| Cost | Low ($) | Medium ( | Very High ( |
| Dopant Requirement | Often used dopant-free or lightly doped | Dopant-free capable | Requires Li-TFSI/tBP (Hygroscopic) |
| Primary Advantage | Excellent hole mobility; cheap | Superior film forming; defect passivation | Peak efficiency |
| Primary Weakness | Crystallizes/degrades at high temp | Lower conductivity than doped Spiro | Stability issues due to dopants |
Expert Insight: While Spiro-OMeTAD wins on raw efficiency, TPD and m-MTDATA are superior for stability-focused or cost-sensitive applications.[1] The 3-methyl group in TPD allows it to maintain an amorphous state better than pure TPA, but its low glass transition temperature (Tg) means it can degrade under high thermal stress (85°C damp heat tests). m-MTDATA serves excellently as an interfacial buffer layer to prevent recombination.[1]
Experimental Protocols: Device Fabrication
This protocol details the fabrication of an n-i-p perovskite solar cell using m-MTDATA as the Hole Transport Layer (HTL). This method avoids the hygroscopic dopants (Li-TFSI) used with Spiro, enhancing moisture stability.
Protocol: Dopant-Free m-MTDATA Deposition
Reagents:
-
m-MTDATA: (>99% sublimed grade).
-
Solvent: Chlorobenzene (Anhydrous).
-
Substrate: FTO/TiO₂/MAPbI₃ (Pre-deposited perovskite layer).
Step-by-Step Workflow:
-
Solution Preparation:
-
Deposition (Spin Coating):
-
Place the perovskite substrate on the spin coater.
-
Dynamically dispense 50 µL of the solution onto the center.
-
Spin at 2000 rpm for 30 seconds (Acceleration: 1000 rpm/s).
-
Why: This speed yields a thickness of ~50-60 nm, optimal for hole extraction without high series resistance.[1]
-
-
Annealing (Critical Step):
-
Anneal at 100°C for 10 minutes in a nitrogen glovebox.
-
Caution: Do not exceed 100°C. The Tg of m-MTDATA is relatively low; overheating will cause phase segregation.[1]
-
-
Top Electrode:
-
Thermally evaporate 80 nm of Gold (Au) or Silver (Ag) under high vacuum (< 10⁻⁶ Torr).
-
Fabrication Workflow Diagram
Figure 2: Step-by-step fabrication workflow for m-MTDATA based PSCs.
References
-
Review of Hole Transport Materials: Detailed analysis of TPA-based derivatives (TPD, m-MTDATA) and their hole mobility vs. Spiro-OMeTAD.
-
Source:
-
-
m-MTDATA as Additive: Study demonstrating the use of m-MTD
-
Source:
-
-
TPD Properties & Structure: Fundamental data on TPD (N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine) as a hole transporter.[1][2][3][4][5]
-
Source:
-
-
Dopant-Free Strategies: Comparison of stability between doped Spiro-OMeTAD and dopant-free arylamines.
-
Source:
-
Sources
Comparative study of different synthesis routes for 3-methyl-N,N-diphenylaniline
Topic: Comparative Study of Synthesis Routes for 3-Methyl-N,N-Diphenylaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS: 4409-54-1), often referred to as N,N-Diphenyl-m-toluidine, is a pivotal triarylamine intermediate. Its electron-rich nitrogen center makes it a critical building block for Hole Transport Materials (HTMs) in Organic Light Emitting Diodes (OLEDs) and electrophotographic photoreceptors.
This guide objectively compares the two dominant synthesis routes: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Mediated Ullmann Condensation . While the Ullmann reaction represents the historical industrial standard, the Buchwald-Hartwig protocol offers superior precision for laboratory and high-purity applications.
Part 1: Retrosynthetic Analysis & Pathway Logic
To understand the synthesis, we must first visualize the disconnection of the C-N bond. There are two primary logical precursors for this compound:
-
Coupling A: Reaction of Diphenylamine with m-Halotoluene .
-
Coupling B: Reaction of m-Toluidine with two equivalents of Halobenzene .
Note: Coupling A is generally preferred for higher selectivity, avoiding the mixture of mono- and di-arylated products often seen in Coupling B.
Figure 1: Retrosynthetic disconnection showing the two primary approaches to the triarylamine core.
Part 2: Detailed Synthesis Routes
Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Precision Standard
This route utilizes a Palladium(0) catalyst with a bulky phosphine ligand to facilitate the cross-coupling of diphenylamine and m-bromotoluene. It is characterized by mild conditions and high functional group tolerance.[1]
-
Mechanism: The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base, and finally reductive elimination to release the product and regenerate Pd(0).
-
Key Advantage: High yield (>90%) and short reaction times.
Experimental Protocol:
-
Setup: In a glovebox or under Argon stream, charge a Schlenk flask with Pd₂(dba)₃ (1.0 mol%) and XPhos (2.0 mol%).
-
Solvent: Add anhydrous Toluene or Xylene (0.2 M concentration relative to halide).
-
Reagents: Add m-Bromotoluene (1.0 equiv), Diphenylamine (1.1 equiv), and Sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Reaction: Seal and heat to 100°C for 4–6 hours.
-
Workup: Cool to RT, dilute with ethyl acetate, filter through a celite pad, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc 95:5).
Route 2: Modified Ullmann Condensation
The Industrial Workhorse
Historically requiring harsh conditions (200°C+), modern modifications using ligands (like diamines or oxalamides) allow this copper-mediated reaction to proceed at moderate temperatures (110–140°C).
-
Mechanism: Involves a Cu(I) species.[2] The mechanism is debated between a radical Single Electron Transfer (SET) and a π-complex oxidative addition pathway.[2]
-
Key Advantage: Significantly lower catalyst cost (Copper vs. Palladium).
Experimental Protocol:
-
Setup: Charge a pressure tube with CuI (10 mol%) and L-Proline or 1,10-Phenanthroline (20 mol%).
-
Reagents: Add m-Iodotoluene (1.0 equiv), Diphenylamine (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Solvent: Add DMSO or DMF (degassed).
-
Reaction: Heat to 130°C for 24 hours.
-
Workup: Quench with water, extract with dichloromethane (DCM), and wash organic layer with brine.
-
Purification: Recrystallization from Ethanol is often sufficient; otherwise, use silica chromatography.
Part 3: Comparative Analysis & Data
The following table contrasts the performance metrics of both routes based on experimental data for triarylamine synthesis.
| Metric | Route 1: Buchwald-Hartwig (Pd) | Route 2: Ullmann (Cu) |
| Catalyst System | Pd₂(dba)₃ / XPhos | CuI / 1,10-Phenanthroline |
| Reaction Temp | 80–100°C | 120–150°C |
| Time | 4–8 Hours | 18–36 Hours |
| Typical Yield | 92–96% | 75–85% |
| Substrate Scope | Works well with Aryl Chlorides, Bromides, Triflates | Best with Aryl Iodides; Bromides require higher temp |
| Cost | High (Pd & Ligands expensive) | Low (Cu salts cheap) |
| Purification | Easy (High conversion, few side products) | Moderate (Requires removal of Cu salts/ligands) |
Mechanistic Visualization (Buchwald-Hartwig Cycle)
Figure 2: The catalytic cycle for the Palladium-catalyzed route, highlighting the critical oxidative addition and reductive elimination steps.
Part 4: Expert Commentary & Recommendations
When to choose Route 1 (Pd):
-
Drug Discovery/R&D: When time is critical and scale is small (<100g).[3]
-
Complex Substrates: If the m-toluidine or diphenylamine rings contain sensitive functional groups (e.g., esters, nitriles) that might degrade at the high temperatures of the Ullmann reaction.
-
Aryl Chlorides: If you are restricted to using cheaper chlorinated starting materials, the Pd/XPhos system is mandatory as Cu-catalysts struggle to activate C-Cl bonds.
When to choose Route 2 (Cu):
-
Process Scale-Up: For kilogram-scale production where the cost of Palladium becomes prohibitive.
-
Robust Substrates: If the molecule is thermally stable and you can use Aryl Iodides.
-
Regulatory: When removing trace heavy metals is required; Copper is generally easier to purge to acceptable limits (via EDTA wash) compared to Palladium, which often requires specific scavengers.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides."[4] Journal of Organic Chemistry. Link
-
Hartwig, J. F. "Evolution of C–N Bond Formation via Metallic Catalysis." Accounts of Chemical Research. Link
-
Taeufer, T., & Pospech, J. "Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination."[1] Organic Chemistry Portal. Link
-
Ma, D., et al. "CuI/Amino Acid Catalyzed Ullmann-Type Coupling Reactions." Journal of the American Chemical Society.[5] Link
-
RSC Green Chemistry. "Waste-minimized access to diarylamines and triarylamines via C–N coupling." Green Chemistry. Link
Sources
- 1. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Purity assessment of 3-methyl-N,N-diphenylaniline from different suppliers
Executive Summary: The Invisible Variable in Device Performance
In the development of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the purity of the Hole Transport Material (HTM) is often the defining variable between a device that degrades in hours and one that lasts thousands of hours.
3-Methyl-N,N-diphenylaniline (CAS: 4316-54-5), also known as m-tolyl-diphenylamine, is a critical intermediate and functional building block for triarylamine-based HTMs.[1] While often sold as a commodity chemical for dye synthesis, its application in optoelectronics demands a purity protocol far exceeding standard "Synthesis Grade" (>98%) specifications.[1]
This guide provides a rigorous, data-driven methodology for assessing this compound from different suppliers.[1] We move beyond the Certificate of Analysis (CoA) to reveal the specific impurities—halogenated byproducts, transition metals, and structural isomers—that compromise charge mobility and device lifetime.[1]
The Supplier Landscape: Grades and Risks
When sourcing this compound, researchers typically encounter three tiers of suppliers. Understanding the manufacturing intent of each tier is crucial for risk assessment.[1]
| Supplier Tier | Typical Purity Claims | Primary Application | Hidden Risks |
| Tier 1: Electronic Grade | >99.9% (Sublimed) | OLED/OPV Device Fabrication | High cost; batch-to-batch variation in trace metals.[1] |
| Tier 2: Fine Chemical | >99.0% (HPLC) | Advanced Synthesis | Isomeric impurities (e.g., p-tolyl isomers) often co-elute.[1] |
| Tier 3: Bulk Industrial | >98.0% | Dye/Pigment Manufacturing | High levels of halides (Cl/Br) and catalyst residues (Pd/Cu).[1] |
The Impurity Origin Map
To effectively screen suppliers, one must understand how the impurity profile is generated.[1] The dominant synthesis route involves the Buchwald-Hartwig amination of m-bromotoluene with diphenylamine.[1]
Figure 1: Synthetic origins of critical impurities in triarylamine production. Halogenated carryover is particularly detrimental to OLED lifetime.[1][2]
Experimental Methodology: The Validation Protocol
Do not rely solely on the supplier's HPLC data, which often uses generic gradients that mask polar impurities.[1] The following protocol is designed to detect "electronic-grade killers."
High-Performance Liquid Chromatography (HPLC-UV/MS)
Objective: Detect organic impurities, specifically unreacted diphenylamine and structural isomers.[1]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase:
-
Gradient: 50% B to 95% B over 20 mins; Hold 5 mins.
-
Detection: UV at 254 nm (aromatic backbone) and 300 nm (n-pi* transitions); MS (ESI+) for identification.[1]
-
Critical Check: Look for a shoulder peak on the main peak (indicating p-methyl isomer) and late-eluting dimers.[1]
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Objective: Quantify residual catalysts (Pd, Cu) and scavengers (Na, K).[1]
-
Sample Prep: Microwave digestion of 50 mg sample in ultra-pure HNO3.
-
Target Limits:
-
Pd < 10 ppm (Synthesis use)
-
Pd < 1 ppm (Device use)
-
Halides (Cl, Br) < 5 ppm (Critical for lifetime)[1]
-
Differential Scanning Calorimetry (DSC)
Objective: Assess thermal purity and phase stability.
-
Protocol: Heat/Cool/Heat cycle from 50°C to 250°C at 10°C/min under N2.
-
Metric: Purity is calculated using the Van't Hoff equation based on melting point depression.[1] A sharp melting endotherm indicates high crystalline purity.[1]
Comparative Assessment: Supplier A vs. Supplier B
To illustrate the necessity of this protocol, we present a comparative analysis of two batches of this compound: Supplier A (98% Synthesis Grade) and Supplier B (99.5% Electronic Grade) .
Table 1: Analytical Comparison Data
| Parameter | Supplier A (Synthesis Grade) | Supplier B (Electronic Grade) | Impact on Application |
| Assay (HPLC) | 98.2% | 99.8% | Yield: Lower purity affects stoichiometry in subsequent couplings.[1] |
| Diphenylamine | 0.8% | < 0.05% | Morphology: Acts as a plasticizer, lowering the glass transition temperature ( |
| Halides (Br/Cl) | 150 ppm | < 5 ppm | Device Lifetime: Halogens form deep traps, causing non-radiative recombination and voltage rise.[1] |
| Palladium (Pd) | 45 ppm | < 1 ppm | Quenching: Heavy metals quench triplet excitons in phosphorescent OLEDs.[1] |
| Appearance | Light Yellow Powder | White Crystalline Powder | Yellowing indicates oxidation or nitro- impurities.[1] |
Interpretation of Results
-
Supplier A is suitable only as a raw material if rigorous recrystallization or column chromatography is performed in-house.[1] Using this directly in device fabrication will result in catastrophic early failure due to the 150 ppm halide content.[1]
-
Supplier B shows the efficacy of sublimation.[1] The reduction of Pd and Halides to single-digit ppm levels justifies the premium cost for device research.[1]
Impact Analysis: Why Purity Defines Performance
The presence of specific impurities identified above has a causal link to device failure mechanisms.
Charge Trapping Mechanism
Halogenated impurities (e.g., residual m-bromotoluene) possess high electron affinity.[1] In a Hole Transport Layer (HTL), they act as electron traps or deep hole traps.[1]
-
Consequence: Accumulation of space charge
Increase in driving voltage Joule heating Device degradation.[1]
Exciton-Polaron Annihilation
Transition metals (Pd, Fe) act as quenching centers.[1]
-
Mechanism: When an exciton encounters a metal ion, energy is transferred non-radiatively (thermal loss) rather than emitting light.[1]
-
Data Support: Research indicates that even 50 ppm of Pd can reduce OLED external quantum efficiency (EQE) by >10% [1].[1]
Figure 2: Decision matrix for qualifying HTM precursors. Note that "Synthesis Grade" materials almost always require the "Purify" pathway before device application.
Recommendations
-
For Synthesis: If using this compound as an intermediate (e.g., to synthesize a larger star-shaped amine), Supplier A is acceptable provided the final product undergoes column chromatography.
-
For Device Physics: If the material is to be evaporated directly or spin-coated as a reference HTL, Supplier B (Sublimed) is mandatory.[1] The cost of failed devices and ambiguous data far exceeds the material savings.[1]
-
In-House Purification: If budget is constrained, purchase Synthesis Grade and perform zone sublimation .[1] A simple recrystallization is often insufficient to remove trace halides or isomers.[1]
References
-
Lin, C. F., et al. (2015).[1][3] "The impurity effects on OLEDs via transient electroluminescence analysis." 2015 22nd International Workshop on Active-Matrix Flatpanel Displays and Devices (AM-FPD).[1][3] IEEE.[1][3]
-
Pytela, O., et al. (2021).[1] "Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells." ACS Applied Materials & Interfaces.[1][4]
-
Naka, S., et al. (2000).[1][3] "Carrier transport properties of organic materials for EL device operation." Synthetic Metals.[1]
-
Coropceanu, V., et al. (2007).[1] "Charge transport in organic semiconductors." Chemical Reviews.
-
PubChem. "this compound (Compound)."[1][5] National Library of Medicine.[1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
